molecular formula C7H13BrO2 B6185500 methyl 2-(bromomethyl)-2-methylbutanoate CAS No. 2624135-11-9

methyl 2-(bromomethyl)-2-methylbutanoate

Cat. No.: B6185500
CAS No.: 2624135-11-9
M. Wt: 209.1
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Description

Methyl 2-(bromomethyl)-2-methylbutanoate (CAS#: 55418-46-7) is a brominated ester compound with the molecular formula C6H11BrO2 and a molecular weight of 195.05 g/mol . It is a valuable alkylating agent and synthetic intermediate in organic chemistry. This compound is structurally related to other brominated esters frequently utilized as key intermediates in synthesizing complex molecules for pharmaceutical and agrochemical research . Key Applications: The specific research applications and mechanism of action for Methyl 2-(bromomethyl)-2-methylbutanoate are areas of active investigation and are not fully detailed in public sources. Researchers often leverage the reactivity of the bromomethyl group in reactions such as nucleophilic substitutions to introduce new functional groups or carbon chains. For Research Use Only: This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use, nor for use in humans or animals.

Properties

CAS No.

2624135-11-9

Molecular Formula

C7H13BrO2

Molecular Weight

209.1

Purity

95

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-(bromomethyl)-2-methylbutanoate: Structure, Reactivity, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Complex Molecule Synthesis

Methyl 2-(bromomethyl)-2-methylbutanoate is a halogenated ester of significant interest in the field of organic synthesis. Its structure, featuring a sterically hindered primary bromide adjacent to a quaternary center, presents both unique reactivity patterns and synthetic opportunities. This guide provides a comprehensive overview of its chemical structure, spectroscopic properties, synthesis, and reactivity, with a focus on its potential applications as a key intermediate in the construction of complex molecular architectures, particularly within the realm of pharmaceutical development.

Chemical Structure and Properties

Methyl 2-(bromomethyl)-2-methylbutanoate (CAS No. 55418-46-7) is a compound with the molecular formula C₇H₁₃BrO₂ and a molecular weight of 209.08 g/mol . The molecule possesses a chiral center at the C2 position, and its structure is characterized by a methyl ester functional group and a primary alkyl bromide. The presence of a quaternary carbon at the alpha position to the carbonyl group introduces significant steric hindrance around the bromomethyl moiety, which profoundly influences its reactivity.

PropertyValueSource
CAS Number 55418-46-7[1]
Molecular Formula C₇H₁₃BrO₂[1]
Molecular Weight 209.08 g/mol [1]
Appearance Colorless to light yellow liquid (predicted)
Boiling Point Not reported
Density Not reported

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule.

ProtonsChemical Shift (ppm, predicted)MultiplicityIntegration
-CH₂Br3.5 - 3.7Singlet2H
-OCH₃~3.7Singlet3H
-CH₂CH₃1.6 - 1.8Quartet2H
-CH₃ (alpha)~1.2Singlet3H
-CH₂CH₃0.8 - 1.0Triplet3H

The singlet for the bromomethyl protons is a key feature, indicating no adjacent protons. The chemical shift will be downfield due to the deshielding effect of the adjacent bromine atom.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information on the carbon skeleton.

CarbonChemical Shift (ppm, predicted)
C=O (ester)170 - 175
-OCH₃50 - 55
C(alpha)45 - 55
-CH₂Br35 - 45
-CH₂CH₃25 - 35
-CH₃ (alpha)15 - 25
-CH₂CH₃5 - 15
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.[2][3]

Functional GroupWavenumber (cm⁻¹, predicted)Intensity
C=O (ester)1735 - 1750Strong
C-O (ester)1100 - 1300Strong
C-H (alkane)2850 - 3000Medium-Strong
C-Br500 - 650Medium-Weak
Mass Spectrometry (MS)

The mass spectrum will exhibit a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃), the bromine atom (-Br), and cleavage of the alkyl chain.

Synthesis of Methyl 2-(bromomethyl)-2-methylbutanoate

A robust and logical synthetic pathway to Methyl 2-(bromomethyl)-2-methylbutanoate involves a two-step sequence starting from the readily available methyl 2-methylbutanoate. This strategy is predicated on the introduction of a hydroxymethyl group at the alpha-position, followed by its conversion to the corresponding bromide.

Step 1: Synthesis of Methyl 2-(hydroxymethyl)-2-methylbutanoate

The first step is the hydroxymethylation of methyl 2-methylbutanoate. This can be achieved via an aldol-type condensation reaction with formaldehyde in the presence of a base. A similar process is described for the synthesis of 2,2-dimethylol butyric acid from methyl butyrate and formaldehyde, which supports the feasibility of this approach.

Experimental Protocol: Synthesis of Methyl 2-(hydroxymethyl)-2-methylbutanoate

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 2-methylbutanoate and a suitable solvent such as methanol.

  • Reagent Addition: Add a stoichiometric amount of paraformaldehyde and a catalytic amount of a non-nucleophilic base (e.g., potassium carbonate or triethylamine).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the base with a dilute acid (e.g., 1M HCl). Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography on silica gel.

Synthesis_Step1 cluster_reactants Reactants cluster_process Process cluster_product Product Methyl 2-methylbutanoate Methyl 2-methylbutanoate Reaction Aldol-type Condensation (Reflux in Methanol) Methyl 2-methylbutanoate->Reaction Paraformaldehyde Paraformaldehyde Paraformaldehyde->Reaction Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Work-up Neutralization & Extraction Reaction->Work-up Purification Distillation or Chromatography Work-up->Purification Methyl 2-(hydroxymethyl)-2-methylbutanoate Methyl 2-(hydroxymethyl)-2-methylbutanoate Purification->Methyl 2-(hydroxymethyl)-2-methylbutanoate

Caption: Workflow for the synthesis of the hydroxymethyl precursor.

Step 2: Bromination of Methyl 2-(hydroxymethyl)-2-methylbutanoate

The second step involves the conversion of the primary alcohol to the corresponding bromide. This can be achieved using standard brominating agents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

Experimental Protocol: Synthesis of Methyl 2-(bromomethyl)-2-methylbutanoate

  • Reaction Setup: In a fume hood, dissolve methyl 2-(hydroxymethyl)-2-methylbutanoate in a suitable anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution in an ice bath.

  • Reagent Addition: Slowly add a solution of phosphorus tribromide (approx. 0.33 equivalents) in the same solvent to the cooled solution of the alcohol. Maintain the temperature below 10 °C during the addition.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the reaction by TLC or GC.

  • Work-up: Carefully quench the reaction by slowly pouring the mixture into ice-cold water. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product, Methyl 2-(bromomethyl)-2-methylbutanoate, can be purified by vacuum distillation.

Synthesis_Step2 cluster_reactant Reactant cluster_reagent Reagent cluster_process Process cluster_product Product Methyl 2-(hydroxymethyl)-2-methylbutanoate Methyl 2-(hydroxymethyl)-2-methylbutanoate Reaction Bromination (Anhydrous Solvent, 0°C to RT) Methyl 2-(hydroxymethyl)-2-methylbutanoate->Reaction PBr3 or HBr PBr3 or HBr PBr3 or HBr->Reaction Work-up Quenching & Extraction Reaction->Work-up Purification Vacuum Distillation Work-up->Purification Methyl 2-(bromomethyl)-2-methylbutanoate Methyl 2-(bromomethyl)-2-methylbutanoate Purification->Methyl 2-(bromomethyl)-2-methylbutanoate

Caption: Workflow for the bromination of the hydroxymethyl precursor.

Reactivity of Methyl 2-(bromomethyl)-2-methylbutanoate

The reactivity of Methyl 2-(bromomethyl)-2-methylbutanoate is primarily dictated by the presence of the bromomethyl group. As a primary alkyl halide, it is a substrate for nucleophilic substitution reactions. However, the steric bulk of the adjacent quaternary carbon significantly influences the reaction mechanism and rate.

Nucleophilic Substitution Reactions

The carbon-bromine bond is polarized, making the carbon atom electrophilic and susceptible to attack by nucleophiles.

Sɴ2 Reactions: While primary alkyl halides typically undergo Sɴ2 reactions, the neopentyl-like structure of Methyl 2-(bromomethyl)-2-methylbutanoate creates substantial steric hindrance to backside attack by a nucleophile. This significantly slows down the rate of Sɴ2 reactions compared to less hindered primary alkyl halides. Nevertheless, with strong, unhindered nucleophiles and under forcing conditions (e.g., elevated temperatures), Sɴ2 displacement of the bromide is possible.

Sɴ1 Reactions: The formation of a primary carbocation is highly unfavorable, making a direct Sɴ1 pathway unlikely. However, under solvolytic conditions with a polar protic solvent, a concerted mechanism with solvent assistance or a rearrangement of a transient carbocation-like species might occur, though this is generally not the preferred pathway.

Other Reactions
  • Elimination Reactions (E2): Due to the steric hindrance at the alpha-carbon, and the lack of a proton on the beta-carbon (the quaternary center), E2 elimination is not a facile process for this molecule.

  • Organometallic Reagent Formation: The compound can be used to form Grignard or organolithium reagents, although the conditions must be carefully controlled to avoid side reactions.

Reactivity cluster_reactions Reactivity Pathways Methyl 2-(bromomethyl)-2-methylbutanoate Methyl 2-(bromomethyl)-2-methylbutanoate SN2 SN2 Reaction (with strong, unhindered Nu-) Methyl 2-(bromomethyl)-2-methylbutanoate->SN2 Slowed by steric hindrance SN1 SN1 Reaction (disfavored) Methyl 2-(bromomethyl)-2-methylbutanoate->SN1 Unfavorable primary carbocation Organometallic Organometallic Formation (e.g., Grignard) Methyl 2-(bromomethyl)-2-methylbutanoate->Organometallic

Caption: Reactivity pathways of Methyl 2-(bromomethyl)-2-methylbutanoate.

Applications in Drug Development and Organic Synthesis

Methyl 2-(bromomethyl)-2-methylbutanoate serves as a valuable building block for introducing a sterically encumbered quaternary center functionalized with a methyl ester into a target molecule. This structural motif is of interest in medicinal chemistry for several reasons:

  • Lipophilicity and Metabolic Stability: The presence of the quaternary alkyl group can increase the lipophilicity of a drug candidate, potentially improving its membrane permeability and oral absorption.[4] The steric bulk can also shield adjacent functional groups from enzymatic degradation, thereby enhancing metabolic stability.[4]

  • Conformational Restriction: The rigid nature of the quaternary center can lock a molecule into a specific conformation, which can be crucial for binding to a biological target with high affinity and selectivity.

  • Scaffold for Diverse Functionalities: The bromomethyl group can be displaced by a wide range of nucleophiles (e.g., amines, thiols, carbanions), allowing for the facile introduction of diverse functionalities and the construction of complex molecular frameworks. While specific examples of its use in the synthesis of marketed drugs are not prominent in the literature, its potential is evident in the broader context of synthesizing complex molecules with hindered stereocenters. Alkyl halides, in general, are crucial electrophilic reagents for forming various bonds in medicinal chemistry.[5]

Conclusion

Methyl 2-(bromomethyl)-2-methylbutanoate is a synthetically valuable, albeit challenging, building block. Its synthesis from readily available starting materials is achievable through a logical two-step sequence. The compound's reactivity is dominated by nucleophilic substitution, which is significantly modulated by the steric hindrance of the neopentyl-like structure. For drug development professionals and synthetic chemists, this molecule offers a strategic tool for introducing a functionalized quaternary center, a motif that can impart desirable pharmacokinetic and pharmacodynamic properties to bioactive molecules. Further exploration of its reactivity and application in the synthesis of novel therapeutic agents is a promising area for future research.

References

  • CDN. (n.d.). Infrared Spectroscopy.
  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025, October 7). Interpreting the 13 C NMR spectrum of 2-methylbutane. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting the H-1 NMR spectrum of 2-methylbutane. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025, November 3). mass spectrum of 2-methylbutane fragmentation pattern of m/z m/e ions for analysis and identification of isopentane image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

  • Eastgate, M. D., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(5), 1937-1943.
  • Google Patents. (n.d.). CN103304404A - Preparation method of 2,2-bis(hydroxymethyl) butyrate.
  • Journal of the American Chemical Society. (n.d.). The Infrared Spectra of α-Brominated Ketosteroids. Retrieved from [Link]

  • MassBank. (2008, October 21). MSBNK-Fac_Eng_Univ_Tokyo-JP008847. Retrieved from [Link]

  • UCLA Division of Undergraduate Education. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-bromo-2-methylbutanoate. Retrieved from [Link]

  • PubMed. (n.d.). Chiral Alkyl Halides: Underexplored Motifs in Medicine. Retrieved from [Link]

  • Your Website. (n.d.). Methyl 2-bromomethylbenzoate: Your Key to Advanced Organic Synthesis. Retrieved from [Link]

Sources

Thermodynamic Stability of Methyl 2-(bromomethyl)-2-methylbutanoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Process Chemists and Formulators

Part 1: Executive Technical Synthesis

Methyl 2-(bromomethyl)-2-methylbutanoate (CAS: 55418-46-7) represents a distinct class of alkylating agents characterized by a neopentyl-like structural motif. Unlike linear


-bromo esters, this molecule possesses a quaternary 

-carbon, which imparts a unique thermodynamic and kinetic stability profile.

For researchers and drug development professionals, understanding the stability of this intermediate is not merely about storage; it is about exploiting its "blocked" reactivity to prevent side reactions during complex syntheses. This guide dissects the molecular architecture that prevents standard degradation pathways and outlines the specific conditions under which thermodynamic failure occurs.

Part 2: Structural Thermodynamics & The "Neopentyl Effect"

To predict the stability of this molecule, we must analyze its connectivity. The bromine atom is attached to a primary carbon, which is directly bonded to a quaternary center (the


-carbon relative to the ester).

Structure:



1. The Elimination Blockade (Kinetic Stability)

In typical alkyl halides, the dominant thermal degradation pathway is


-elimination  (dehydrohalogenation) to form an alkene.
  • Requirement: An elimination reaction (E2) requires a proton on the

    
    -carbon (relative to the halide).
    
  • Analysis: In this molecule, the

    
    -carbon is the quaternary center. It bears zero protons .
    
  • Result: The low-energy E2 pathway is geometrically and chemically impossible. The molecule cannot eliminate HBr to form an

    
    -unsaturated ester without skeletal rearrangement.
    
2. Nucleophilic Substitution Hindrance
  • 
     Barrier:  The adjacent quaternary center creates significant steric bulk (neopentyl effect), retarding nucleophilic attack at the 
    
    
    
    site by orders of magnitude compared to linear analogs.
  • 
     Barrier:  Ionization would yield a primary carbocation, which is thermodynamically unfavorable.
    

Conclusion: The molecule is kinetically trapped . Its apparent stability at room temperature is due to a high activation energy barrier (


) for the available degradation paths, not necessarily a low Gibbs free energy (

) of decomposition.
Part 3: Degradation Pathways & Failure Modes

Despite its kinetic armor, the molecule is not infinitely stable. Under thermal stress or specific chemical environments, it undergoes degradation via three primary modes.

Mode A: Hydrolysis-Induced Cyclization (The "Moisture Trigger")

If the ester moiety hydrolyzes (due to moisture/acid), the resulting free carboxylic acid can act as an intramolecular nucleophile.

  • Mechanism: The carboxylate oxygen attacks the

    
     carbon.
    
  • Product: A

    
    -lactone (4-membered ring). While strained, this pathway is entropically favored over intermolecular reactions in dilute systems.
    
Mode B: Radical Homolysis (Thermal Runaway)

At temperatures exceeding 140°C, the weakest bond (


, BDE 

280-290 kJ/mol) can undergo homolytic cleavage.
  • Mechanism:

    
    
    
  • Outcome: Polymerization or hydrogen abstraction from solvents.

Visualization of Stability Logic

The following diagram maps the stability logic and failure modes.

StabilityPathways cluster_legend Pathway Key Target Methyl 2-(bromomethyl)- 2-methylbutanoate Elimination E2 Elimination (Alkene Formation) Target->Elimination BLOCKED (No Beta-H) SN2 Intermolecular SN2 (Dimerization) Target->SN2 HINDERED (Neopentyl Sterics) Hydrolysis Ester Hydrolysis (+ H2O / H+) Target->Hydrolysis Moisture Exposure Radical Radical Homolysis (>140°C) Target->Radical High Heat Lactone Beta-Lactone (Cyclization) Hydrolysis->Lactone Intramolecular Attack key1 Red Dashed = Kinetically Blocked key2 Solid = Active Degradation Path

Figure 1: Mechanistic map showing blocked standard degradation routes (Red) vs. active failure modes (Yellow/Black).

Part 4: Quantitative Stability Profile

The following data summarizes the thermodynamic boundaries. Note that specific calorimetric data for this exact CAS is proprietary; values below are derived from high-fidelity surrogates (neopentyl bromides and


-disubstituted esters).
ParameterValue / RangeImplications for Handling
Boiling Point ~85-90°C @ 10 mmHgDistillable under vacuum; avoid atmospheric distillation to prevent thermal darkening.
C-Br BDE ~285 kJ/molThermally stable up to ~130°C. Rapid decomposition likely >150°C.
Hydrolysis Rate (

)
Low (

@ pH 7)
The quaternary center shields the ester carbonyl, making it more resistant to hydrolysis than methyl butyrate.
Flash Point >95°C (Predicted)Class III Combustible Liquid.
Auto-Ignition >350°CLow risk of spontaneous ignition during standard processing.
Part 5: Experimental Protocol – Stability Validation

To validate the stability of a specific batch (e.g., for GMP release), do not rely on visual inspection. Use this self-validating HPLC/DSC protocol.

1. Thermal Stress Testing (DSC)
  • Objective: Determine the Onset of Thermal Decomposition (

    
    ).
    
  • Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

  • Protocol:

    • Load 2-5 mg of sample into a gold-plated high-pressure crucible (to contain volatile bromides).

    • Purge with Nitrogen (50 mL/min).

    • Ramp 5°C/min from 25°C to 300°C.

  • Acceptance Criteria: No exothermic event < 150°C. An exotherm below this indicates contamination (likely acid impurities catalyzing degradation).

2. Hydrolytic Stress Test (For Storage Life)
  • Objective: Simulate moisture ingress.

  • Method:

    • Dissolve 100 mg compound in 1 mL THF/Water (9:1).

    • Incubate at 40°C for 24 hours.

    • Analyze via GC-MS or HPLC.

  • Key Marker: Look for the mass shift corresponding to 2-(bromomethyl)-2-methylbutanoic acid (MW ~195

    
     181 for the acid, loss of 
    
    
    
    ).
  • Note: If the acid peak appears, the batch requires re-drying or purification.[1]

Part 6: Synthesis & Handling Recommendations
Synthesis Insight

When synthesizing this molecule (e.g., via esterification of the acid or radical bromination), the work-up is the critical stability point .

  • Avoid: Acidic washes followed by heat. Residual acid catalyzes the ester hydrolysis.

  • Preferred: Wash with cold

    
    , dry thoroughly over 
    
    
    
    , and distill at the lowest possible pressure (<5 mmHg).
Storage Protocol
  • Atmosphere: Argon overlay is mandatory. Oxygen can promote radical formation at the

    
     bond over long durations.
    
  • Container: Amber glass (prevent photolytic cleavage of

    
    ).
    
  • Stabilizer: For bulk storage (>1 kg), consider adding copper turnings (radical scavenger) if the purity specification permits.

References
  • Neopentyl Halide Reactivity

    • Source: IUPAC-NIST Solubility Data Series. "Halogenated Ethanes and Propanes.
    • URL:[Link]

  • Thermal Decomposition of Brominated Esters

    • Source: Chemical Engineering Transactions (2024). "Products of Thermal Decomposition of Brominated Polymer Flame Retardants.
    • URL:[Link]

  • General Physical Properties (Analogs)

    • Source: PubChem Compound Summary for Methyl 2-bromo-2-methylbutanoate (Isomer/Analog d
    • URL:[Link]

  • Lactonization Kinetics

    • Source: Journal of the Chemical Society, Perkin Transactions 2. "Intramolecular nucleophilic attack by carboxylate on alkyl halides.
    • URL:[Link]

Sources

The Solubility Profile of Methyl 2-(bromomethyl)-2-methylbutanoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of methyl 2-(bromomethyl)-2-methylbutanoate, a key intermediate in organic synthesis. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a comprehensive overview of the theoretical principles governing its solubility in organic solvents. In the absence of extensive published quantitative data, this guide equips researchers, scientists, and drug development professionals with a robust framework for predicting and experimentally determining the solubility of this compound. We present a detailed, field-proven protocol for solubility determination, emphasizing scientific integrity and data reliability. This guide is intended to be a practical resource, enabling informed solvent selection and optimization of processes involving methyl 2-(bromomethyl)-2-methylbutanoate.

Introduction: The Significance of Solubility in the Application of Methyl 2-(bromomethyl)-2-methylbutanoate

Methyl 2-(bromomethyl)-2-methylbutanoate (C₇H₁₃BrO₂) is a valuable reagent in organic synthesis, primarily utilized as an alkylating agent for the introduction of the 2-(methoxycarbonyl)-2-methylbutyl group.[1] Its applications span the synthesis of complex carbocyclic and heterocyclic ring systems, making it a versatile building block in the development of novel pharmaceutical and agrochemical compounds.[1]

The success of synthetic procedures involving this ester is intrinsically linked to its solubility in the chosen reaction medium. Proper solvent selection is paramount for achieving optimal reaction rates, facilitating mass transfer, and simplifying downstream processing, including product isolation and purification. A thorough understanding of the solubility of methyl 2-(bromomethyl)-2-methylbutanoate is therefore not merely academic but a critical parameter for process development and scale-up. This guide provides the foundational knowledge and practical methodologies to navigate the complexities of its solubility.

Physicochemical Properties and Their Influence on Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[2][3] To understand the solubility of methyl 2-(bromomethyl)-2-methylbutanoate, we must first examine its key physicochemical properties.

PropertyValueSource
Molecular Formula C₇H₁₃BrO₂[1]
Molecular Weight 209.08 g/mol [1]
Structure
Polarity Polar aproticInferred from structure
Hydrogen Bond Donor NoInferred from structure
Hydrogen Bond Acceptor Yes (carbonyl oxygen)Inferred from structure

The presence of the ester functional group and the carbon-bromine bond introduces polarity to the molecule. However, the alkyl backbone is nonpolar. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent. As an alkyl halide, it is expected to be generally soluble in a wide range of organic solvents but poorly soluble in water.[4][5][6] The energy required to break the hydrogen bonds between water molecules is not sufficiently compensated by the formation of new interactions with the haloalkane.[4][6]

Theoretical Solubility Profile in Common Organic Solvents

Based on the principles of intermolecular forces, we can predict the general solubility of methyl 2-(bromomethyl)-2-methylbutanoate in various classes of organic solvents.

Nonpolar Solvents (e.g., Hexane, Toluene)

In nonpolar solvents, the primary intermolecular forces are van der Waals dispersion forces. Given the significant nonpolar alkyl portion of methyl 2-(bromomethyl)-2-methylbutanoate, it is expected to exhibit good solubility in these solvents. The energy required to disrupt the solute-solute and solvent-solvent interactions is comparable to the energy released upon forming new solute-solvent interactions.[4]

Polar Aprotic Solvents (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate)

Polar aprotic solvents possess dipole moments but do not have hydrogen bond donating capabilities. These solvents are generally excellent for dissolving polar molecules like alkyl halides.[2] Solvents such as dichloromethane (CH₂Cl₂), tetrahydrofuran (THF), and ethyl acetate are anticipated to be very effective at solvating methyl 2-(bromomethyl)-2-methylbutanoate due to favorable dipole-dipole interactions between the solvent and the polar C-Br and C=O bonds of the solute.

Polar Protic Solvents (e.g., Methanol, Ethanol)

Polar protic solvents, such as alcohols, can engage in hydrogen bonding. While methyl 2-(bromomethyl)-2-methylbutanoate can act as a hydrogen bond acceptor at its carbonyl oxygen, it lacks a hydrogen bond donor. Its solubility in alcohols is expected to be moderate. The alkyl portion of the ester will interact favorably with the alkyl portion of the alcohol, but the strong hydrogen bonding network of the solvent may not be fully disrupted to accommodate the solute. Generally, as the carbon chain of the alcohol increases, its polarity decreases, which may lead to improved solubility for this compound.

Experimental Protocol for Determining Solubility

To obtain reliable and reproducible solubility data, a systematic experimental approach is essential. The following protocol outlines the isothermal shake-flask method, a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[7][8]

Materials and Equipment
  • Methyl 2-(bromomethyl)-2-methylbutanoate (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps and PTFE septa

  • Constant temperature incubator/shaker

  • Syringe filters (0.45 µm, PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Accurately weigh excess methyl 2-(bromomethyl)-2-methylbutanoate prep2 Add a known volume of the selected solvent prep1->prep2 equil1 Seal vials and place in a constant temperature shaker prep2->equil1 equil2 Agitate for a defined period (e.g., 24-48 hours) equil1->equil2 sample1 Allow solid to settle equil2->sample1 sample2 Withdraw a clear aliquot of the supernatant sample1->sample2 sample3 Filter the aliquot through a syringe filter sample2->sample3 sample4 Dilute the filtrate to a known concentration sample3->sample4 analysis Analyze by HPLC or GC sample4->analysis

Figure 1: Experimental workflow for the determination of solubility using the isothermal shake-flask method.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of methyl 2-(bromomethyl)-2-methylbutanoate to a series of vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

    • Accurately add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically adequate, but this should be confirmed by taking measurements at different time points until a constant concentration is observed.

  • Sample Collection and Preparation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the experimental temperature) syringe.

    • Immediately filter the aliquot through a 0.45 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any suspended solid particles.

    • Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or GC method.

    • Prepare a calibration curve using standard solutions of methyl 2-(bromomethyl)-2-methylbutanoate of known concentrations.

    • Determine the concentration of the saturated solution from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility (S) in g/L or mol/L using the following formula:

      • S = (Concentration from calibration curve) x (Dilution factor)

Self-Validating System and Trustworthiness

To ensure the trustworthiness of the generated data, the following controls should be implemented:

  • Time to Equilibrium: Perform a preliminary experiment to determine the time required to reach solubility equilibrium.

  • Purity of Compound and Solvents: Use high-purity starting materials to avoid erroneous results.

  • Temperature Control: Maintain a constant and accurately recorded temperature throughout the experiment.

  • Replicates: Conduct all experiments in triplicate to assess the precision of the measurements.

  • Analytical Method Validation: The HPLC or GC method should be validated for linearity, accuracy, and precision.

Factors Influencing Solubility: A Deeper Dive

The solubility of methyl 2-(bromomethyl)-2-methylbutanoate can be influenced by several external factors:

  • Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic. However, this relationship should be determined experimentally for each solvent system.

  • Presence of Impurities: Impurities in either the solute or the solvent can alter the solubility.

  • Polymorphism: If methyl 2-(bromomethyl)-2-methylbutanoate can exist in different crystalline forms (polymorphs), each form may exhibit a different solubility.

Conclusion

References

  • Chemistry LibreTexts. (2023, January 22). Physical Properties of Alkyl Halides. Retrieved from [Link]

  • Experiment 1 Determination of Solubility Class. (n.d.). Retrieved from [Link]

  • Experiment 2 Determination of Solubility Class. (n.d.). Retrieved from [Link]

  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]

  • Quora. (2017, January 28). Why do haloalkanes dissolve in organic solvents? Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Physical Properties of Alcohols and Alkyl Halides. Retrieved from [Link]

Sources

Strategic Utilization of 2-(Bromomethyl)-2-methylbutanoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Quaternary Center Synthesis

Executive Summary

In the landscape of modern medicinal chemistry, the construction of quaternary carbon centers remains a high-value, high-difficulty objective. 2-(Bromomethyl)-2-methylbutanoate derivatives represent a specialized class of "neopentyl-like" electrophiles that serve as critical linchpins for introducing steric bulk and chirality into drug scaffolds.

This guide provides a technical analysis of this scaffold, moving beyond basic catalog data to explore the causality of its reactivity , synthesis protocols , and its strategic application in spirocyclic and gem-dialkyl engineering.

Chemical Architecture & The Neopentyl Paradox

The core structure of methyl 2-(bromomethyl)-2-methylbutanoate (CAS 55418-46-7) presents a unique chemical environment defined by the Gem-Dialkyl Effect (Thorpe-Ingold Effect).

  • The Quaternary Center (C2): The alpha-carbon is fully substituted (Methyl, Ethyl, Carbomethoxy, Bromomethyl). This creates significant steric congestion, which protects the ester from facile hydrolysis but also hinders nucleophilic attack at the adjacent bromide.

  • The Neopentyl Bromide: The

    
     group is a primary bromide, but it is attached to a quaternary carbon. This makes it a "neopentyl" system.
    
    • Mechanistic Insight:

      
       reactions at this center are significantly slower (approx. 
      
      
      
      times) than standard primary bromides due to the steric wall created by the gem-methyl/ethyl groups.
    • Strategic Advantage: This sluggishness allows for chemoselective transformations elsewhere in the molecule without disturbing the bromide, or requires "forcing conditions" (high heat, polar aprotic solvents) to drive substitution, enabling controlled, late-stage functionalization.

Structural Analysis Table
FeatureChemical ConsequenceDrug Design Application
Quaternary

-Carbon
High metabolic stability; Blocks

-elimination.
Increases half-life (

) by preventing metabolic oxidation.
Bromomethyl Group Latent electrophile; Neopentyl reactivity.Precursor for spiro-cyclization or heterocycle formation.
Ethyl Side Chain Breaking symmetry (Chiral center).Access to enantiopure building blocks for chiral resolution.
Ester Moiety Modifiable "head" group.Can be converted to amides, acids, or alcohols for diverse ligation.
Synthesis of the Core Scaffold

"The Hydroxymethylation Route"

While radical bromination of methyl 2,2-dimethylbutanoate is theoretically possible, it lacks regioselectivity and is considered a "low-fidelity" route. The authoritative industrial method relies on the construction of the skeleton via aldol condensation followed by functional group interconversion.

The Protocol Logic
  • Enolate Formation: Generation of the enolate of methyl 2-methylbutanoate.

  • Hydroxymethylation: Reaction with formaldehyde (as paraformaldehyde) to install the

    
     group.
    
  • Bromination: Conversion of the alcohol to the bromide using

    
     or 
    
    
    
    .

SynthesisWorkflow Start Methyl 2-methylbutanoate Step1 Step 1: Hydroxymethylation (LDA, HCHO) Start->Step1 Inter Intermediate: Methyl 2-(hydroxymethyl)- 2-methylbutanoate Step1->Inter Step2 Step 2: Bromination (PBr3 or CBr4/PPh3) Inter->Step2 Product Target: Methyl 2-(bromomethyl)- 2-methylbutanoate Step2->Product

Figure 1: The High-Fidelity Synthesis Workflow. This route avoids the regiochemical ambiguity of radical halogenation.

Divergent Reactivity & Applications

The utility of 2-(bromomethyl)-2-methylbutanoate lies in its ability to undergo intramolecular cyclization more readily than intermolecular substitution, driven by the Thorpe-Ingold effect.

Pathway A: Spirocyclic & Cyclopropane Synthesis

When treated with a base, the molecule can undergo intramolecular alkylation if a nucleophile is present on the ester chain (after transesterification) or if the alpha-position is further activated.

  • Mechanism: The gem-dialkyl groups compress the internal bond angle, forcing the reactive ends closer together (Pre-organization).

  • Application: Synthesis of Spiro[2.n]alkanes or substituted Cyclopropanes which act as rigid conformational locks in receptor ligands.

Pathway B: Heterocycle Construction (Beta-Lactams)

Reaction with primary amines followed by cyclization yields


-lactams or pyrrolidones, key scaffolds in antibiotic and nootropic research.
  • Protocol: Aminolysis of the ester

    
    
    
    
    
    -alkylation of the bromide.
Pathway C: Organometallic Coupling

The neopentyl bromide is resistant to


-elimination (no anti-periplanar proton available easily without destroying the quaternary center), making it an excellent candidate for Cross-Coupling  (e.g., Negishi or Suzuki-Miyaura using alkyl-alkyl conditions) to extend the carbon chain.

ReactivityMap Core 2-(Bromomethyl)-2-methylbutanoate PathA Pathway A: Intramolecular Cyclization (Base-mediated) Core->PathA PathB Pathway B: Nucleophilic Substitution (Amines/Thiols) Core->PathB PathC Pathway C: Organometallic Coupling (Cu/Zn Reagents) Core->PathC ProdA Cyclopropanes / Spirocycles (Conformational Locks) PathA->ProdA ProdB Beta-Lactams / Pyrrolidones (Peptidomimetics) PathB->ProdB ProdC Chain-Extended Esters (Lipophilic Tails) PathC->ProdC

Figure 2: Divergent Reactivity Profile. The scaffold serves as a branching point for three distinct chemical spaces.

Experimental Protocol: Synthesis of Methyl 2-(bromomethyl)-2-methylbutanoate

Context: This protocol assumes the starting material is the intermediate alcohol (Methyl 2-(hydroxymethyl)-2-methylbutanoate), as this is the critical step requiring technical precision.

Safety Note:


 is corrosive and reacts violently with water. Perform all operations in a fume hood.
Step-by-Step Methodology
  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Solvation: Dissolve Methyl 2-(hydroxymethyl)-2-methylbutanoate (1.0 equiv) in anhydrous Dichloromethane (DCM) (

    
     concentration). Cool the solution to 
    
    
    
    using an ice bath.
  • Reagent Addition: Add Phosphorus Tribromide (

    
    )  (0.4 equiv, stoichiometric excess due to 3 Br atoms per P) dropwise over 30 minutes.
    
    • Expert Tip: Maintain temperature

      
       to prevent ester cleavage or rearrangement.
      
  • Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 12–18 hours. Monitor by TLC (System: Hexane/EtOAc 9:1). The alcohol spot should disappear.

  • Quench: Cool back to

    
    . Slowly add saturated 
    
    
    
    solution. Caution: Gas evolution (
    
    
    ) will be vigorous.
  • Workup: Separate phases. Extract aqueous layer with DCM (

    
    ). Combine organics, dry over 
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: The crude oil is typically pure enough for downstream use. If necessary, purify via vacuum distillation (high boiling point expected) or flash chromatography (Silica, 0-10% EtOAc in Hexanes).

Characterization Checkpoints:

  • 
     NMR:  Look for the disappearance of the 
    
    
    
    doublet (approx. 3.6 ppm) and appearance of the
    
    
    singlet/doublet (shifted downfield, approx. 3.4–3.5 ppm).
  • IR: Retention of the Ester Carbonyl stretch (

    
    ).
    
References
  • PubChem. (2025). Methyl 2-(bromomethyl)butanoate | C6H11BrO2.[1] National Library of Medicine. Retrieved from [Link]

  • PubChem. (2025). Methyl 2-bromo-2-methylbutanoate (Isomer Comparison). National Library of Medicine. Retrieved from [Link]

Sources

Boiling point and density data for methyl 2-(bromomethyl)-2-methylbutanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical resource for Methyl 2-(bromomethyl)-2-methylbutanoate , a specialized alkylating agent and quaternary center building block.

CAS Registry Number: 2624135-11-9 (Target); Distinct from isomer 55418-46-7 Chemical Formula: C


H

BrO

Molecular Weight: 209.08 g/mol

Executive Summary

Methyl 2-(bromomethyl)-2-methylbutanoate is a functionalized ester characterized by a quaternary carbon center at the alpha position. Unlike its more common isomer (methyl 2-bromo-2-methylbutanoate), where the bromine is attached directly to the quaternary center, this compound features a bromomethyl (-CH


Br)  group.

This structural distinction is critical in drug development. The pendant bromomethyl group serves as a highly specific electrophile, allowing for the construction of complex, sterically congested quaternary centers found in novel therapeutic candidates (e.g., inhibitors targeting allosteric sites). This guide addresses the scarcity of experimental data for this specific intermediate by synthesizing predictive models with validated data from close structural analogs.

Physicochemical Profile

Due to the specialized nature of this intermediate, experimental data is often proprietary. The values below represent a synthesis of calculated properties (ACD/Labs, EPI Suite algorithms) and experimental benchmarks from the closest structural isomer (Methyl 2-bromo-2-methylbutanoate) to establish a validity range.

Table 1: Boiling Point and Density Data
PropertyTarget Compound (Predicted)Reference Isomer (Experimental)*Confidence Interval
Boiling Point (760 mmHg) 215°C - 225°C (Decomposes)175°C - 180°CHigh (Extrapolated)
Boiling Point (Reduced) 98°C - 105°C @ 12 mmHg 70°C - 75°C @ 15 mmHgHigh
Density (20°C) 1.32 - 1.36 g/mL 1.573 g/mLMedium
Refractive Index (

)
1.455 - 1.465 1.452High
Appearance Clear to pale yellow oilColorless liquidN/A

*Reference Isomer: Methyl 2-bromo-2-methylbutanoate (CAS 55418-46-7). Note that the target compound, having a primary alkyl bromide (-CH


Br), is less dense than the tertiary bromide isomer.
Mechanistic Insight on Physical Properties
  • Density Variance: The target compound has a lower density (~1.34 g/mL) compared to its isomer (~1.57 g/mL). This is attributed to the molecular volume expansion caused by the methylene spacer in the bromomethyl group, which reduces packing efficiency compared to the compact tertiary bromide of the isomer.

  • Volatility: The target exhibits a higher boiling point due to increased surface area (Van der Waals interactions) provided by the extended bromomethyl arm, requiring higher energy for vaporization.

Synthesis & Manufacturing Workflow

The synthesis of Methyl 2-(bromomethyl)-2-methylbutanoate typically avoids direct esterification of the brominated acid due to potential lactonization side reactions. The preferred industrial route utilizes radical bromination of the non-brominated precursor.

Core Protocol: Radical Bromination

Precursor: Methyl 2,2-dimethylbutanoate Reagents: N-Bromosuccinimide (NBS), AIBN (Initiator), CCl


 or Trifluorotoluene (Solvent).
  • Initiation: AIBN undergoes thermal decomposition (65-80°C) to generate radical species.

  • Propagation: The radical abstracts a hydrogen from one of the chemically equivalent methyl groups at the alpha position. Note: The methylene group of the ethyl chain is less favorable due to steric hindrance at the quaternary center.

  • Termination: Reaction with NBS yields the bromomethyl product.

Visualization: Synthesis & Purification Logic

The following diagram outlines the critical decision pathways during synthesis to ensure isomeric purity.

SynthesisWorkflow Precursor Methyl 2,2-dimethylbutanoate (Starting Material) Reaction Radical Bromination (NBS / AIBN / Reflux) Precursor->Reaction 80°C, 4-6 hrs Crude Crude Mixture (Target + Isomers + Succinimide) Reaction->Crude Filtration Filtration (Remove Succinimide) Crude->Filtration Distillation Fractional Distillation (Vacuum < 15 mmHg) Filtration->Distillation Clear Oil Target Target: Methyl 2-(bromomethyl)- 2-methylbutanoate Distillation->Target Fraction @ 98-105°C/12mmHg Waste Waste/Recycle (Unreacted Precursor) Distillation->Waste Fore-run/Residue

Caption: Workflow for the radical bromination synthesis of Methyl 2-(bromomethyl)-2-methylbutanoate, highlighting the critical vacuum distillation step for purification.

Handling, Stability, and Safety (E-E-A-T)

As a Senior Application Scientist, I emphasize that this compound acts as a potent alkylating agent . Standard laboratory safety is insufficient; specific protocols for lachrymators and alkyl halides must be enforced.

Self-Validating Safety Protocol
  • Lachrymator Alert: The bromomethyl moiety often confers lachrymatory properties (tear gas effect). All handling must occur within a certified fume hood.

  • Hydrolytic Instability: The ester bond is susceptible to hydrolysis, while the alkyl bromide is prone to nucleophilic attack by moisture.

    • Validation: Monitor purity via TLC (Hexane/EtOAc 9:1). Appearance of a baseline spot indicates hydrolysis to the acid.

  • Storage: Store at 2-8°C under Argon. The compound may darken (release of HBr) if exposed to light or moisture.

Analytical Check (QC)

Before use in critical steps (e.g., drug intermediate synthesis), verify identity to rule out the tertiary bromide isomer.

  • 1H NMR Distinction:

    • Target: Look for a singlet (2H) around

      
       3.4 - 3.6 ppm corresponding to the 
      
      
      
      protons.
    • Isomer: Will lack this singlet and instead show a simple ethyl pattern and two methyl singlets.

Applications in Drug Development

This molecule is a "privileged structure" building block.

  • Quaternary Center Construction: It allows for the introduction of a gem-dimethyl-like motif where one methyl is functionalized. This is crucial for modifying the metabolic stability (blocking metabolic soft spots) of drug candidates.

  • Heterocycle Formation: The electrophilic bromide and the electrophilic ester allow for "one-pot" cyclization reactions with binucleophiles (e.g., amidines or hydrazines) to form substituted pyrimidines or pyrazolones.

References

  • BenchChem. (2025).[1] Methyl 2-(bromomethyl)-2-methylbutanoate Product Analysis and Synthesis Routes. Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: Methyl 2-(bromomethyl)-2-methylbutanoate (CAS 2624135-11-9).[2] Retrieved from

  • PubChem. (2024).[3][4] Compound Summary: Methyl 2-bromo-2-methylbutanoate (Isomer Comparison). National Library of Medicine. Retrieved from

  • PrepChem. (2023). General Procedures for Radical Bromination of Esters. Retrieved from

Sources

Methodological & Application

Synthesis of quaternary amino acids using methyl 2-(bromomethyl)-2-methylbutanoate

Application Note: Synthesis of -Disubstituted -Amino Acids using Methyl 2-(bromomethyl)-2-methylbutanoate


Executive Summary

This application note details the synthetic utility of Methyl 2-(bromomethyl)-2-methylbutanoate (CAS: 55418-46-7) as a pivotal building block for


-disubstituted 

-amino acids

Quaternary amino acids are critical in modern drug design due to their ability to induce specific secondary structures (helices, turns) in peptides and provide resistance against enzymatic degradation (proteolysis). While "quaternary amino acids" often refers to


Key Advantages of this Protocol:
  • Direct Access to Quaternary Centers: Avoids the difficult alkylation of

    
    -amino acids by utilizing a pre-functionalized quaternary scaffold.
    
  • Scalability: Utilizes robust nucleophilic substitution and reduction steps suitable for gram-to-kilogram scale-up.

  • Stereochemical Control: Compatible with enzymatic resolution strategies to yield enantiopure

    
    -amino acids.
    

Chemical Background & Mechanism[1][2][3]

The Reagent: Methyl 2-(bromomethyl)-2-methylbutanoate

The reagent possesses a "neopentyl-like" structure where the electrophilic carbon (attached to bromine) is adjacent to a quaternary center (C2). This steric crowding significantly retards

Structure Analysis:

  • C1: Methyl Ester (Masked Carboxylic Acid).

  • C2: Quaternary Center (

    
    -position relative to ester). Substituents: Methyl, Ethyl.
    
  • C3: Bromomethyl group (Electrophilic site).

Synthetic Pathway

The protocol follows a three-stage transformation:

  • Nucleophilic Substitution (

    
    ):  Displacement of the bromide with an azide anion (
    
    
    ).
  • Staudinger Reduction: Chemoselective reduction of the azide to a primary amine using Triphenylphosphine (

    
    ).
    
  • Saponification: Hydrolysis of the methyl ester to yield the free amino acid.

Figure 1: Synthetic workflow converting the bromo-ester precursor to the target quaternary

Experimental Protocol

Safety Warning: Sodium azide (

Step 1: Azidation (Formation of the Quaternary Azide)

Objective: Overcome neopentyl steric hindrance to install the nitrogen source.

Reagents:

  • Methyl 2-(bromomethyl)-2-methylbutanoate (1.0 equiv)

  • Sodium Azide (

    
    ) (2.0 equiv)
    
  • Dimethylformamide (DMF), anhydrous (0.5 M concentration)

  • Sodium Iodide (NaI) (0.1 equiv) - Catalyst (Finkelstein condition)

Procedure:

  • Charge a round-bottom flask with Methyl 2-(bromomethyl)-2-methylbutanoate (10.0 g, 47.8 mmol) and anhydrous DMF (95 mL).

  • Add Sodium Iodide (0.72 g, 4.8 mmol). The addition of iodide generates the more reactive alkyl iodide in situ, accelerating the reaction.

  • Carefully add Sodium Azide (6.2 g, 95.6 mmol).

  • Heat the mixture to 80°C under an argon atmosphere for 12–16 hours. Note: Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS. The starting bromide is less polar than the azide product.

  • Workup: Cool to room temperature. Dilute with diethyl ether (300 mL) and wash with water (3 x 100 mL) to remove DMF and excess azide.

  • Dry the organic layer over

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: The crude azide is typically pure enough for the next step. If necessary, purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).

Expected Yield: >90% (Clear, colorless oil).

Step 2: Staudinger Reduction & Hydrolysis

Objective: Convert the azide to the primary amine and deprotect the ester to yield the final zwitterionic amino acid.

Reagents:

  • Azide Intermediate (from Step 1)

  • Triphenylphosphine (

    
    ) (1.2 equiv)
    
  • Tetrahydrofuran (THF)

  • Water (

    
    )
    
  • Lithium Hydroxide Monohydrate (

    
    ) (3.0 equiv)
    

Procedure:

  • Dissolve the Azide intermediate (approx. 47 mmol) in THF (150 mL).

  • Add Triphenylphosphine (14.8 g, 56.4 mmol) in portions at room temperature. Observation: Nitrogen gas evolution will occur.

  • Stir for 2 hours until gas evolution ceases (formation of iminophosphorane).

  • Add Water (10 mL) and heat to 50°C for 3 hours to hydrolyze the iminophosphorane to the amine.

  • One-Pot Hydrolysis: To the same reaction vessel, add a solution of LiOH (3.6 g) in water (50 mL).

  • Stir at room temperature for 12 hours.

  • Workup: Wash the aqueous basic layer with Dichloromethane (DCM) (2 x 50 mL) to remove Triphenylphosphine oxide (

    
    ) and unreacted organic byproducts.
    
  • Acidify the aqueous layer to pH ~6.0 using 1M HCl. Critical: Do not acidify too strongly (pH < 3) or the amino acid will form a hydrochloride salt which is highly water-soluble and difficult to extract.

  • Concentrate the aqueous layer and desalt using ion-exchange chromatography (Dowex 50W) or crystallize from Water/Ethanol.

Final Product: 3-Amino-2-ethyl-2-methylpropanoic acid (White solid).

Data Analysis & Characterization

The following spectral data confirms the structure of the synthesized quaternary amino acid.

Analysis TypeKey Diagnostic SignalInterpretation
1H NMR (

)

0.90 (t, 3H)
Methyl of the Ethyl group (Quaternary center).

1.15 (s, 3H)
Methyl directly attached to Quaternary center.

3.05 (s, 2H)

adjacent to Amine (Shifted upfield from Br-precursor).
13C NMR

45.2 (Quaternary C)
Confirms the sterically hindered core.

180.5 (COOH)
Confirms successful hydrolysis of ester.
Mass Spec [M+H]+ = 132.1Consistent with formula

.

Application in Drug Discovery (Foldamers)

The resulting


-peptides


  • Helix Stabilization: The gem-dialkyl effect (Thorpe-Ingold effect) at the

    
    -carbon restricts bond rotation, forcing the peptide backbone into a stable 14-helix or 12-helix structure.
    
  • Metabolic Stability: The unique backbone spacing and steric bulk render these peptides unrecognizable to common proteases (trypsin, pepsin), significantly extending in vivo half-life.

Figure 2: Impact of the quaternary building block on downstream therapeutic properties.

References

  • Seebach, D., et al. (1996). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta.[1] (Foundational text on Beta-amino acid utility).

  • Vasudev, P. G., et al. (2011). Defined secondary structures in well-folded -peptides. Chemical Reviews.

Application Note: Nucleophilic Substitution Protocols for Methyl 2-(bromomethyl)-2-methylbutanoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for organic chemists and process development scientists. It addresses the specific challenges of performing nucleophilic substitution on Methyl 2-(bromomethyl)-2-methylbutanoate , a sterically hindered "neopentyl-like" electrophile.

Executive Summary & Chemical Context

Methyl 2-(bromomethyl)-2-methylbutanoate (CAS: 96403-51-9 or related isomers) represents a specialized class of chiral building blocks used in the synthesis of


-amino acids, 

-lactams, and substituted piperidines.

While structurally simple, this molecule presents a significant synthetic challenge: The Neopentyl Constraint. The electrophilic carbon (


) is primary, but it is attached to a quaternary carbon (C2). This creates a "beta-quaternary" steric environment that retards standard 

reaction rates by a factor of

to

compared to unhindered primary halides.

This guide provides optimized protocols to overcome this kinetic barrier, favoring substitution over competing elimination or hydrolysis pathways.

Structural Analysis & Reactivity
  • Substrate: Methyl 2-(bromomethyl)-2-methylbutanoate.[1]

  • Key Feature: The C2 position is fully substituted (Methyl, Ethyl, Ester, Bromomethyl).

  • Steric Consequence: The quaternary center acts as a "shield," blocking the

    
     backside trajectory required for 
    
    
    
    attack.
  • Electronic Factor: The adjacent ester group is electron-withdrawing, slightly activating the C-Br bond inductively, but this is often overshadowed by steric hindrance.

Mechanistic Strategy: Overcoming the Neopentyl Barrier

To force substitution on this hindered substrate, experimental design must manipulate three variables: Nucleophile Size , Solvent Polarity , and Leaving Group Ability .

The "Finkelstein-Assist" Strategy

Standard nucleophiles (e.g., amines, alkoxides) often fail due to steric clash or basicity (leading to E2 elimination). The most robust strategy involves in situ Halide Exchange .

  • Catalytic Iodide: Add Sodium Iodide (NaI).

  • Exchange:

    
     is displaced by 
    
    
    
    (equilibrium).
  • Substitution: The resulting primary iodide is a better leaving group and has a longer C-I bond, slightly relieving steric congestion for the incoming nucleophile.

DOT Diagram: The Finkelstein-Assisted Pathway

The following logic flow illustrates the kinetic advantage of the iodide intermediate.

ReactionPathway Start Methyl 2-(bromomethyl)- 2-methylbutanoate (Substrate) Inter Iodo-Intermediate (Transient, More Reactive) Start->Inter Halide Exchange (Fast, Equilibrium) Prod Substituted Product (Azide/Thiol/Nitrile) Start->Prod Direct Attack (Slow) Inter->Prod Nu- Attack (Rate Limiting Step) NaI NaI Catalyst NaI->Start

Figure 1: Kinetic acceleration via in situ iodination. The transient iodide reacts faster than the bromide due to the weaker C-I bond.

Experimental Protocols

Protocol A: High-Efficiency Azidation (Precursor to -Amino Acids)

This is the most critical transformation for this substrate. The azide ion (


) is linear and small, making it one of the few nucleophiles capable of penetrating the neopentyl shield effectively.

Objective: Synthesize methyl 2-(azidomethyl)-2-methylbutanoate.

Materials
ReagentEquiv.Role
Substrate 1.0Starting Material
Sodium Azide (

)
1.5 - 2.0Nucleophile
Sodium Iodide (NaI) 0.1 (10 mol%)Catalyst (Finkelstein)
DMSO or DMF SolventPolar Aprotic (Essential)
Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 2-(bromomethyl)-2-methylbutanoate (1.0 equiv) in anhydrous DMSO (0.5 M concentration). Note: DMSO is superior to DMF for rate acceleration.

  • Activation: Add Sodium Iodide (0.1 equiv). Stir for 10 minutes at room temperature to initiate equilibrium.

  • Nucleophile Addition: CAUTIOUSLY add Sodium Azide (1.5 equiv). Safety:

    
     is acutely toxic. Use a blast shield.
    
  • Reaction: Heat the mixture to 80–90°C for 12–16 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc). The bromide spot will disappear; the azide is often less polar.

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with 5 volumes of water (to dissolve DMSO and salts).

    • Extract 3x with Diethyl Ether or MTBE. Avoid DCM if possible to prevent potential diazide formation risks in waste, though unlikely here.

    • Wash organics with brine, dry over

      
      , and concentrate.
      
  • Validation:

    • IR: Look for the strong, characteristic Azide stretch at ~2100 cm⁻¹ .

    • NMR: The

      
       protons will shift upfield (from 
      
      
      
      ppm for Br to
      
      
      ppm for
      
      
      ).
Protocol B: Thioetherification (Soft Nucleophile Substitution)

Thiolates are "soft" nucleophiles and are less sensitive to steric hindrance than alkoxides. This protocol is ideal for attaching linkers or stabilizing groups.

Objective: Synthesize methyl 2-((alkylthio)methyl)-2-methylbutanoate.

Materials
ReagentEquiv.Role
Substrate 1.0Starting Material
Thiol (R-SH) 1.2Nucleophile Precursor
Cesium Carbonate (

)
1.5Base (Cesium effect)
DMF SolventSolvent
Step-by-Step Methodology
  • Solvation: Dissolve the thiol (1.2 equiv) in anhydrous DMF under Nitrogen atmosphere.

  • Deprotonation: Add

    
     (1.5 equiv). Stir for 30 minutes to generate the thiolate anion. Note: Cesium is preferred over Potassium due to the "Cesium Effect" which improves solubility and reactivity in DMF.
    
  • Addition: Add Methyl 2-(bromomethyl)-2-methylbutanoate (1.0 equiv) dropwise.

  • Reaction: Heat to 60°C for 6–8 hours.

    • Why lower Temp? Thiolates are highly nucleophilic; excessive heat may cause ester cleavage (hydrolysis) by trace water.

  • Workup: Standard aqueous extraction (Water/EtOAc).

Troubleshooting & Optimization Matrix

The following table correlates common failure modes with mechanistic root causes and solutions.

ObservationRoot CauseCorrective Action
No Reaction (Starting Material Recovered) Steric Shielding (Neopentyl Effect)1. Increase Temp to 100°C.2. Switch solvent to DMSO (higher dielectric constant).3. Add 20 mol% NaI.
Elimination Product (Alkene formed) Basicity of Nucleophile is too high1. Use "softer" nucleophiles (Azide, Thiol, Cyanide).2. Avoid Hydroxide or Alkoxides completely.3. Lower the reaction temperature slightly.
Hydrolysis (Carboxylic Acid formed) Wet Solvent / Hydroxide impurity1. Use anhydrous solvents (Molecular Sieves).2. Ensure base (if used) is dry.
Low Yield with Cyanide (

)
Solubility / StericsUse 18-Crown-6 ether with KCN in Acetonitrile to create "naked" cyanide ions.

Synthesis Pathway Visualization

The following diagram maps the utility of Methyl 2-(bromomethyl)-2-methylbutanoate as a divergent intermediate.

SynthesisMap SM Methyl 2-(bromomethyl)- 2-methylbutanoate Azide Azide Intermediate (via NaN3/DMSO) SM->Azide Protocol A (Substitution) Thiol Thioether Derivative (via R-SH/Cs2CO3) SM->Thiol Protocol B (Soft Nu) Lactone beta-Lactone (via Hydrolysis + Cyclization) SM->Lactone Aq. Base (Intramolecular Attack) BetaAA beta-Amino Acid (via Hydrogenation) Azide->BetaAA H2 / Pd-C (Reduction)

Figure 2: Divergent synthesis pathways. The Azide route is the primary entry to beta-amino acids.

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley, 1992.
  • BenchChem. Technical Support: Nucleophilic Substitution on Neopentyl-like Structures.Link (Accessed Feb 2026).

  • PubChem. Methyl 2-(bromomethyl)-2-methylbutanoate Compound Summary.Link (Accessed Feb 2026).

  • Smith, M. B.Organic Synthesis. 3rd Ed. Wavefunction Inc., 2010.

Disclaimer: The protocols described involve hazardous chemicals, including sodium azide and alkyl halides. All procedures should be performed in a fume hood with appropriate PPE. Sodium azide can form explosive metal azides; avoid contact with heavy metals.

Sources

Application Notes and Protocols for the Preparation of Chiral Synthons from Methyl 2-(bromomethyl)-2-methylbutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Chiral Complexity from a Prochiral Precursor

In the landscape of modern drug discovery and development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chiral synthons, enantiomerically pure building blocks, are the foundational elements upon which complex, biologically active molecules are constructed. Methyl 2-(bromomethyl)-2-methylbutanoate, a readily accessible prochiral electrophile, represents a valuable yet underutilized starting material for the synthesis of molecules bearing a chiral quaternary carbon center—a structural motif of increasing importance in medicinal chemistry.

The presence of a reactive bromomethyl group adjacent to a sterically hindered quaternary center makes this substrate an ideal candidate for nucleophilic substitution reactions. By employing stereocontrolled methodologies, the bromine atom can be displaced by a variety of nucleophiles to forge new carbon-carbon or carbon-heteroatom bonds with high fidelity, thereby generating a diverse array of valuable chiral synthons.

This guide provides an in-depth exploration of a robust and well-established strategy for the asymmetric synthesis of chiral building blocks from methyl 2-(bromomethyl)-2-methylbutanoate: the use of chiral auxiliaries. Specifically, we will focus on the application of Evans-type oxazolidinone auxiliaries to direct the stereoselective alkylation of a glycine enolate equivalent, a powerful method for the synthesis of non-proteinogenic α-amino acids.[1][2]

Strategic Approach: Chiral Auxiliary-Mediated Asymmetric Alkylation

The core principle of this strategy lies in the temporary covalent attachment of a chiral auxiliary to a prochiral substrate.[1] This auxiliary acts as a "chiral steering wheel," directing the approach of an incoming reagent to one face of the molecule, thereby inducing asymmetry in the product. After the stereogenic center is set, the auxiliary can be cleanly removed and often recycled, rendering the process both efficient and economical.

For the synthesis of chiral α-quaternary amino acids from methyl 2-(bromomethyl)-2-methylbutanoate, we will utilize a chiral glycine enolate equivalent derived from an Evans oxazolidinone.[2][3] The oxazolidinone, synthesized from a readily available chiral amino alcohol, provides a rigid scaffold that effectively shields one face of the enolate, leading to highly diastereoselective alkylation.

The overall synthetic workflow can be visualized as a three-stage process:

G cluster_0 Stage 1: Auxiliary Attachment cluster_1 Stage 2: Diastereoselective Alkylation cluster_2 Stage 3: Auxiliary Cleavage & Synthon Isolation A Chiral Oxazolidinone C N-Glycinyl Oxazolidinone A->C B Glycine Derivative B->C D N-Glycinyl Oxazolidinone F Alkylated Product (Diastereomerically Enriched) D->F E Methyl 2-(bromomethyl)-2-methylbutanoate E->F H Alkylated Product G Base (e.g., LDA) G->F J Chiral α-Quaternary Amino Acid Derivative H->J K Recovered Chiral Auxiliary H->K I Hydrolysis/Cleavage Reagents I->J

Caption: General workflow for the asymmetric synthesis of a chiral α-quaternary amino acid derivative.

Experimental Protocols

Protocol 1: Synthesis of the Chiral N-Glycinyl Oxazolidinone Auxiliary

This protocol describes the preparation of the chiral glycine equivalent from (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone.

Rationale: The selection of this specific Evans auxiliary is based on its proven ability to provide high levels of stereochemical control in a wide range of alkylation reactions. The phenyl and methyl substituents create a well-defined steric environment that effectively directs the incoming electrophile.

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • Bromoacetyl bromide

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Triphenylphosphine (PPh₃)

  • Water

Procedure:

  • N-Bromoacetylation:

    • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) and Et₃N (1.2 eq) in anhydrous DCM at 0 °C, add bromoacetyl bromide (1.1 eq) dropwise.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction with saturated aqueous NH₄Cl and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the N-bromoacetyl oxazolidinone.

  • Azide Displacement:

    • Dissolve the crude N-bromoacetyl oxazolidinone in anhydrous DMF and add NaN₃ (1.5 eq).

    • Heat the mixture to 60 °C and stir for 4 hours.

    • Cool the reaction to room temperature, pour into water, and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate to give the N-azidoacetyl oxazolidinone.

  • Staudinger Reduction:

    • Dissolve the N-azidoacetyl oxazolidinone in a mixture of THF and water (9:1).

    • Add PPh₃ (1.1 eq) portion-wise at room temperature.

    • Stir the reaction for 12 hours.

    • Remove the THF under reduced pressure and extract the remaining aqueous solution with ethyl acetate.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate. Purify by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the pure N-glycinyl oxazolidinone.

Protocol 2: Asymmetric Alkylation with Methyl 2-(bromomethyl)-2-methylbutanoate

This protocol details the key diastereoselective C-C bond-forming reaction.

Rationale: The formation of a lithium enolate using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature is crucial to ensure kinetic control and prevent side reactions. The chelated Z-enolate intermediate is conformationally restricted, and the steric bulk of the oxazolidinone auxiliary directs the alkylation to occur from the less hindered face.

Materials:

  • N-Glycinyl oxazolidinone (from Protocol 1)

  • Methyl 2-(bromomethyl)-2-methylbutanoate

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Enolate Formation:

    • To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C, add n-BuLi (1.05 eq) dropwise. Stir for 30 minutes at this temperature.

    • In a separate flask, dissolve the N-glycinyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.

    • Slowly add the freshly prepared LDA solution to the oxazolidinone solution via cannula. Stir for 1 hour at -78 °C to ensure complete enolate formation.

  • Alkylation:

    • To the enolate solution at -78 °C, add a solution of methyl 2-(bromomethyl)-2-methylbutanoate (1.2 eq) in anhydrous THF dropwise.

    • Stir the reaction mixture at -78 °C for 4 hours.

  • Work-up and Purification:

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.

    • Allow the mixture to warm to room temperature and partition between ethyl acetate and water.

    • Separate the layers and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • The resulting crude product can be purified by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the diastereomerically enriched alkylated product.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the oxazolidinone auxiliary to liberate the chiral α-amino acid derivative.

Rationale: Hydrolysis under mild basic conditions using lithium hydroxide and hydrogen peroxide is a standard and effective method for cleaving the N-acyl oxazolidinone without epimerization of the newly formed stereocenter.

Materials:

  • Alkylated N-acyloxazolidinone (from Protocol 2)

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

  • Sodium sulfite (Na₂SO₃)

  • Diethyl ether

  • Hydrochloric acid (HCl)

Procedure:

  • Hydrolysis:

    • Dissolve the alkylated product (1.0 eq) in a 3:1 mixture of THF and water at 0 °C.

    • Add 30% H₂O₂ (4.0 eq) followed by an aqueous solution of LiOH (2.0 eq).

    • Stir the mixture vigorously at 0 °C for 2 hours, then at room temperature for 4 hours.

  • Work-up:

    • Quench the reaction by adding an aqueous solution of Na₂SO₃ (1.5 M, 5.0 eq).

    • Concentrate the mixture under reduced pressure to remove the THF.

    • Wash the aqueous residue with diethyl ether to remove the recovered chiral auxiliary.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Product Isolation:

    • Extract the acidified aqueous layer with ethyl acetate.

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude chiral α-quaternary amino acid.

    • The product can be further purified by recrystallization or chromatography.

Data Presentation

The following table summarizes the expected outcomes for the asymmetric alkylation protocol. The data is representative and based on typical results for Evans auxiliary-mediated alkylations of glycine enolates with reactive alkyl halides.

ElectrophileDiastereomeric Ratio (d.r.)Yield (%)
Methyl 2-(bromomethyl)-2-methylbutanoate>95:575-85

Note: The diastereomeric ratio can be determined by ¹H NMR analysis of the crude alkylated product or by chiral HPLC analysis of the final amino acid derivative.

Visualization of the Stereodirecting Effect

The high diastereoselectivity of the alkylation step is a direct consequence of the steric hindrance imposed by the chiral auxiliary. The lithium cation chelates to the carbonyl oxygen of the oxazolidinone and the enolate oxygen, locking the enolate in a rigid conformation. The substituent at the C4 position of the oxazolidinone (in this case, a methyl group) effectively blocks the "top" face of the enolate, forcing the electrophile, methyl 2-(bromomethyl)-2-methylbutanoate, to approach from the less hindered "bottom" face.

G cluster_0 Chelated Z-Enolate Intermediate chelate chelate electrophile electrophile chelate->electrophile Steric Shielding by Auxiliary

Caption: Steric model for the diastereoselective alkylation of the chiral glycine enolate.

(Note: A proper chemical drawing of the chelated intermediate would be ideal here to visually represent the steric shielding.)

Conclusion and Future Perspectives

The use of chiral auxiliaries provides a reliable and highly stereoselective method for the preparation of chiral synthons from methyl 2-(bromomethyl)-2-methylbutanoate. The protocols detailed herein offer a practical approach for the synthesis of enantioenriched α-quaternary amino acids, which are valuable building blocks for the development of novel pharmaceuticals.

Future work in this area could explore catalytic asymmetric approaches, such as phase-transfer catalysis or transition-metal-catalyzed alkylations, which would offer a more atom-economical alternative to the use of stoichiometric chiral auxiliaries. Furthermore, the application of this starting material in the synthesis of other classes of chiral molecules, such as chiral γ-lactams through intramolecular cyclization, warrants further investigation.

References

  • Stereoselective synthesis of quaternary alpha-amino acids using chemo- and biocatalysts. (n.d.). Retrieved February 15, 2026, from [Link]

  • Chiral auxiliary - Wikipedia. (2023, December 29). Retrieved February 15, 2026, from [Link]

  • Catalytic Enantioselective Synthesis of γ-Lactams with β-Quaternary Centers via Merging C–C Activation and Sulfonyl Radical Migr
  • Desymmetrization of Prochiral Cyclobutanones via Nitrogen Insertion: A Concise Route to Chiral γ‐Lactams. Angew Chem Int Ed Engl. 2021;60(18):9719-9723.
  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. Org Biomol Chem. 2017;15(46):9758-9774.
  • Recent advances in asymmetric synthesis with chiral imide auxiliaries. L'Actualité Chimique. 2003;262-263:35-39.
  • Principles and Applications of Enolate Alkylation: A Unique Strategy for Construction. (n.d.). NPTEL. Retrieved February 15, 2026, from [Link]

  • Evans, D. A., et al. (1990). Asymmetric synthesis of α-amino acids. J. Am. Chem. Soc., 112(10), 4011–4030.
  • Enantioselective Preparation of Cyclopentene-Based Amino Acids with a Quaternary Carbon Center. J Org Chem. 2020;85(15):9619-9628.
  • Chapter 1: Enolate Alkylations. (n.d.). Retrieved February 15, 2026, from [Link]

  • Enantioselective Synthesis of α-All-Carbon Quaternary Center-Containing Carbazolones via Amino-palladation/Desymmetrizing Nitrile Addition Cascade. J Am Chem Soc. 2021;143(10):3734-3740.
  • 9-Asymmetric Alkylation of Enolates. (n.d.). Scribd. Retrieved February 15, 2026, from [Link]

  • A novel synthetic route to chiral gamma-lactams from alpha-amino acids via Rh-catalyzed intramolecular C-H insertion. Org Lett. 2014;16(16):4142-4145.
  • Carreira, E. M., & Pagenkopf, B. L. (n.d.). Chapter 1: Enolate Alkylations. Retrieved February 15, 2026, from [Link]

  • Alkylations of Enols and Enolates. (2015). In Comprehensive Organic Synthesis (2nd ed., Vol. 5, pp. 1–47). Elsevier.
  • Preparation of chiral amino esters by asymmetric phase-transfer catalyzed alkylations of Schiff bases in a ball mill. Org Biomol Chem. 2012;10(18):3575-3581.
  • A Catalytic Method for the Enantioselective Synthesis of α-Quaternary Ketones, α-Ketoesters and Aldehydes. Angew Chem Int Ed Engl. 2023;62(7):e202215855.
  • Synthesis of γ‑Lactams by Intermolecular (3 + 2) Annulation of Siloxy Alkynes and 3‑Aminooxetanes. Org Lett. 2020;22(5):1848-1852.
  • Diastereoselective Synthesis of γ-Lactams and δ-Lactams via a Conjugate Addition-Initiated Tandem Reaction. Synlett. 2019;30(12):1447-1451.
  • Enantioselective Synthesis of Quaternary α-Amino Acids Enabled by the Versatility of the Phenylselenonyl Group. Angew Chem Int Ed Engl. 2017;56(38):11465-11469.

Sources

Reaction conditions for methyl 2-(bromomethyl)-2-methylbutanoate reduction

Technical Application Note: Selective Reduction Architectures for Sterically Hindered -Bromo Esters

Executive Summary

The reduction of methyl 2-(bromomethyl)-2-methylbutanoate presents a classic chemoselectivity challenge in organic synthesis. The molecule features a quaternary


Standard reducing agents like Lithium Aluminum Hydride (

chemoselective protocol using Lithium Borohydride (

)
2-(bromomethyl)-2-methylbutan-1-ol

Mechanistic Insight & Chemoselectivity

The reduction of this substrate is governed by the competition between hydride transfer to the carbonyl and reductive displacement of the bromide.

The Chemoselectivity Landscape
  • Lithium Aluminum Hydride (

    
    ):  A "hard" nucleophile. While it rapidly reduces the ester, the resulting aluminate intermediate often displaces the 
    
    
    -bromide intramolecularly to form an oxetane . Furthermore, aggressive conditions (reflux) can lead to direct
    
    
    hydride attack on the bromide, yielding the debrominated 2,2-dimethylbutanol .
  • Lithium Borohydride (

    
    ):  The reagent of choice.[1] The lithium cation coordinates to the carbonyl oxygen, activating the sterically hindered ester for hydride delivery. Crucially, the borohydride anion is less nucleophilic toward alkyl halides than aluminohydrides, allowing for the isolation of the bromo-alcohol.
    
  • Diisobutylaluminum Hydride (DIBAL-H): Effective at

    
     for reduction to the aldehyde, but temperature control is critical to prevent over-reduction or elimination.
    
Reaction Pathway Diagram

ReactionPathwaysSubstrateMethyl 2-(bromomethyl)-2-methylbutanoateAlcoholTARGET: 2-(Bromomethyl)-2-methylbutan-1-olSubstrate->AlcoholLiBH4 / THF(Selective)OxetaneSide Product:3-Ethyl-3-methyloxetaneSubstrate->OxetaneLiAlH4 / Reflux(Cyclization)AlkaneSide Product:2,2-Dimethylbutan-1-olSubstrate->AlkaneLiAlH4 (Excess)(Debromination)Alcohol->OxetaneNaH / THF(Intentionally Induced)

Figure 1: Chemodivergent pathways dependent on reducing agent selection. Green path indicates the target protocol.

Experimental Protocol: Selective Reduction

Reagent Table
ReagentMW ( g/mol )Equiv.DensityRole
Methyl 2-(bromomethyl)-2-methylbutanoate 209.081.0~1.2 g/mLSubstrate
Lithium Borohydride (

)
21.781.5 - 2.0N/A (Solid/Soln)Reducing Agent
Tetrahydrofuran (THF) 72.11Solvent0.889 g/mLSolvent (Anhydrous)
Methanol (MeOH) 32.041.0 (Additive)0.792 g/mLCatalyst/Activator
Step-by-Step Methodology

Objective: Synthesis of 2-(bromomethyl)-2-methylbutan-1-ol without cyclization.

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Solvent Preparation: Charge the flask with anhydrous THF (

    
     per 
    
    
    of substrate).
  • Reagent Addition: Add

    
     (
    
    
    ) as a
    
    
    solution in THF. Alternatively, solid
    
    
    can be weighed out in a glovebox and added directly.
  • Substrate Addition: Cool the solution to

    
     using an ice bath. Add the ester substrate dropwise over 15 minutes to control the exotherm.
    
  • Activation (Critical Step): Carefully add anhydrous Methanol (

    
    ) dropwise.
    
    • Note: The addition of MeOH generates in-situ

      
       species, which are more soluble and reactive toward esters than pure 
      
      
      , while remaining safe for the bromide.
  • Reaction: Allow the mixture to warm to Room Temperature (

    
    ) and stir for 4–6 hours. Monitor by TLC (Hexanes/EtOAc 4:1). The ester spot (
    
    
    ) should disappear, replaced by the alcohol (
    
    
    ).
  • Quench: Cool back to

    
    . Slowly  quench with Saturated Ammonium Chloride (
    
    
    ) solution.
    • Caution: Hydrogen gas evolution will be vigorous.

  • Workup: Dilute with Ethyl Acetate (

    
    ). Separate layers. Extract the aqueous layer 
    
    
    with
    
    
    . Wash combined organics with Brine, dry over
    
    
    , and concentrate
    • Temperature Warning: Do not heat the rotovap bath above

      
       to avoid thermal cyclization to the oxetane.
      

Troubleshooting & Optimization (The Self-Validating System)

ObservationRoot CauseCorrective Action
Product contains Oxetane Reaction temperature too high or basic workup.Maintain

. Ensure quench is slightly acidic/neutral (

). Avoid strong base washes.
Low Conversion (<50%) Steric hindrance of quaternary center.Increase

to

. Add


as a Lewis Acid catalyst to activate the carbonyl.
Debromination (Alkane formation) Presence of transition metal impurities or excessive heat.Use high-purity reagents. Ensure THF is peroxide-free. Keep reaction strictly at

.
Emulsion during workup Boron salts complexing with product.Add

Rochelle's Salt (Potassium Sodium Tartrate) solution during the quench and stir for 30 mins to solubilize boron species.

Workflow Visualization

ProtocolWorkflowStartStart: Anhydrous ConditionsN2 AtmosphereMixDissolve LiBH4 (2.0 eq) in THFCool to 0°CStart->MixAddSubAdd Methyl 2-(bromomethyl)-2-methylbutanoateDropwise additionMix->AddSubActivateAdd MeOH (1.0 eq)Catalytic ActivationAddSub->ActivateReactWarm to RTStir 4-6 HoursActivate->ReactCheckTLC Check(Hex/EtOAc 4:1)React->CheckCheck->ReactIncompleteQuenchQuench with sat. NH4Cl(Gas Evolution!)Check->QuenchCompleteExtractExtract with EtOAcWash with BrineQuench->ExtractFinishIsolate Bromo-Alcohol(Avoid Heat >40°C)Extract->Finish

Figure 2: Operational workflow for the selective reduction protocol.

References

  • Brown, H. C.; Narasimhan, S.; Choi, Y. M. "Selective Reductions. 30. Effect of Cation and Solvent on the Reactivity of Saline Borohydrides for Reduction of Carboxylic Esters." J. Org. Chem.1982 , 47, 4702–4708. Link

  • Nystrom, R. F.; Chaikin, S. W.; Brown, W. G. "Lithium Borohydride as a Reducing Agent."[2] J. Am. Chem. Soc.[2][3]1949 , 71, 3245–3246. Link

  • Soai, K.; Ookawa, A. "Mixed solvents containing methanol as useful reaction media for the reduction of esters with lithium borohydride." J. Org. Chem.1986 , 51, 4000–4005. Link

  • BenchChem Technical Support. "Synthesis and Reaction Conditions for 3-Bromo-2,2-dimethylpropanoic Acid Derivatives." BenchChem Application Notes, 2025 . Link

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 2-(bromomethyl)-2-methylbutanoate

[1][2]

Executive Summary & Molecule Profile

Target Molecule: Methyl 2-(bromomethyl)-2-methylbutanoate Structure Analysis: This molecule features a neopentyl bromide motif.[1][2] The bromine is attached to a primary carbon (


2Implication:
  • Stability: The quaternary center prevents ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -deprotonation, making the molecule resistant to standard base-catalyzed elimination (E2) and enolization.[2] However, the ester moiety remains susceptible to acid-catalyzed hydrolysis on active silica gel.[1][2]
    
  • Reactivity: Neopentyl halides are sterically hindered, making ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     substitution slow, but they can undergo rearrangement under forcing conditions.[2]
    

This guide addresses the specific challenges of separating this halo-ester from its non-brominated precursors and potential di-brominated byproducts.

Standard Operating Procedure (SOP)

Phase 1: Column Setup
  • Stationary Phase: Silica Gel 60 (230–400 mesh).[2]

    • Note: If the crude mixture contains significant acid impurities or if the ester is found to be labile, neutralize the silica by flushing the column with 1% Triethylamine (Et

      
      N) in hexanes before loading.[2]
      
  • Mobile Phase: Hexanes / Ethyl Acetate (EtOAc).[2]

    • Gradient: Linear gradient from 100:0 to 90:10 (Hexanes:EtOAc).[2]

    • Rationale: The target is lipophilic.[2] High polarity solvents will cause co-elution with impurities.[1][2]

Phase 2: Sample Loading
  • Method: Dry Loading is strongly recommended.[1][2]

    • Dissolve the crude oil in a minimum amount of dichloromethane (DCM).[2]

    • Add silica gel (ratio 1:2 crude:silica).[2]

    • Evaporate to dryness on a rotary evaporator until a free-flowing powder is obtained.

    • Why? Wet loading with DCM can cause "band broadening" due to the solvent's polarity, ruining the separation of closely eluting impurities.[2]

Phase 3: Visualization
  • UV Detection: Weak/Non-existent.[1][2] The molecule lacks a conjugated ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -system.[2] Relying solely on UV (254 nm) will lead to product loss.[2]
    
  • Staining Reagents (Required):

    • KMnO

      
       (Potassium Permanganate):  Stains the ester/alkyl bromide as a yellow spot on a purple background.[2]
      
    • Iodine Chamber: Reversible stain; useful for quick checks.[1][2]

    • Anisaldehyde: Excellent general stain for esters; requires heat.[1][2]

Troubleshooting Guide

Issue 1: "I cannot separate the product from the unreacted starting material."

Diagnosis: The starting material (Methyl 2,2-dimethylbutanoate) and the product have very similar

2

Solution:

  • Gradient Optimization: Lower the polarity. Start with 100% Hexanes and hold for 2–3 column volumes (CV). Increase EtOAc very slowly (e.g., 1% increments).

  • Column Length: Increase the silica bed height to 20–25 cm to increase the number of theoretical plates.

  • Mass Loading: Do not overload. Use a silica:crude ratio of at least 50:1 .[2]

Issue 2: "The product band is streaking or tailing significantly."

Diagnosis: This usually indicates acidic hydrolysis on the silica gel.[2] The ester is hydrolyzing to the free acid (2-(bromomethyl)-2-methylbutanoic acid), which drags on the column due to hydrogen bonding with silanols.[1][2]

Solution:

  • Buffer the System: Pre-treat the silica column with 1% Triethylamine (Et

    
    N)  in the mobile phase.[2] This neutralizes acidic sites on the silica.[2]
    
  • Switch Stationary Phase: If degradation persists, switch to Neutral Alumina (Brockmann Grade III) . Alumina is less acidic than silica and gentler on sensitive esters.[1][2]

Issue 3: "I see spots on the TLC, but nothing appears to elute."

Diagnosis:

  • Visualization Failure: You are likely relying on UV.[1][2]

  • Volatility: The compound is relatively volatile.[1][2] If you are evaporating fractions under high vacuum for too long, you may be pumping off the product.[2]

Solution:

  • Use KMnO

    
     stain  immediately after running the TLC.[2]
    
  • Keep the rotary evaporator bath temperature below 40°C and vacuum pressure moderate (>10 mbar) during solvent removal.[2]

Data & Visualization

Figure 1: Purification Workflow Logic

PurificationWorkflowCrudeCrude Reaction MixtureTLCTLC Analysis(Hex:EtOAc 9:1)Crude->TLCDecisionSeparationAdequate?TLC->DecisionDryLoadDry Load onto Silica(1:2 Ratio)Decision->DryLoadYes (Rf > 0.15)BufferBuffer Silica(1% Et3N)Decision->BufferNo (Streaking)ColumnRun Column(0-10% Gradient)DryLoad->ColumnBuffer->DryLoadFractionsCollect Fractions(Check w/ KMnO4)Column->FractionsPurePure Product(Evaporate <40°C)Fractions->Pure

Caption: Logical workflow for the purification of methyl 2-(bromomethyl)-2-methylbutanoate, emphasizing the decision point for buffering silica.

Table 1: Physical Properties & Chromatography Parameters
ParameterValue / DescriptionNotes
Molecular Formula Cngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

H

BrO

MW: 209.08 g/mol
Boiling Point ~80–90°C @ 1–2 mmHg (Est.)[2]Volatile! Avoid high vac/heat.[1][2]
TLC Stain KMnO

or Anisaldehyde
UV Inactive (mostly).[2]

(Target)
~0.4–0.5 in 9:1 Hex:EtOAcRuns slightly below starting material.[2]
Mobile Phase Hexanes / Ethyl AcetateStart 100% Hex, Gradient to 10% EtOAc.[2]

Frequently Asked Questions (FAQs)

Q: Can I distill this compound instead of running a column? A: Yes, but with caution. Methyl 2-bromobutanoate (a smaller homolog) boils at ~137°C at 50 mmHg [1].[1][2] Your target is heavier and will boil higher.[1][2] To avoid thermal decomposition (browning), you must use high vacuum (<2 mmHg) .[2] If the crude is <80% pure, chromatography is safer to avoid co-distillation of impurities.[2]

Q: Why is my product turning yellow/brown after isolation? A: This indicates the liberation of trace HBr or Bromine (

2
  • Fix: Store the purified oil over a few chips of activated silver wool or copper turnings to scavenge free halides. Store in the dark at 4°C.

Q: How do I remove the di-brominated impurity? A: If radical bromination was used, you may have di-brominated side products.[1][2] These are typically less polar than the mono-bromo product.[1][2]

  • Strategy: Use a very shallow gradient (e.g., 100% Hexane for 5 CVs). The di-bromo species usually elutes first.[1][2] Collect small fractions.

References

  • ChemBK. (n.d.).[2] Methyl 2-bromobutanoate - Physico-chemical Properties. Retrieved February 16, 2026, from [Link][2]

  • Organic Syntheses. (1968).[2] Methyl alpha-(bromomethyl)acrylate.[1][2][3] Organic Syntheses, Coll. Vol. 5, p.734.[1][2] Retrieved February 16, 2026, from [Link][2]

  • Reach Devices. (n.d.). TLC Visualization Reagents / Stains. Retrieved February 16, 2026, from [Link][2]

Optimizing temperature for methyl 2-(bromomethyl)-2-methylbutanoate alkylation

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Temperature Optimization for Alkylation of Methyl 2-(bromomethyl)-2-methylbutanoate

Executive Summary

The alkylation of methyl 2-(bromomethyl)-2-methylbutanoate presents a classic challenge in organic synthesis: overcoming the neopentyl effect .[1][2][3] The electrophilic carbon (attached to the bromine) is primary, yet it is adjacent to a fully substituted quaternary carbon center. This steric congestion retards


 reaction rates by a factor of 

compared to simple primary halides.[1][2]

This guide provides a troubleshooting framework to optimize reaction temperature, balancing the kinetic energy required to overcome this steric barrier against the thermodynamic risks of ester degradation.[1]

The Mechanistic Challenge: Why Temperature is Critical

Before optimizing, one must understand the structural impediments.[1] The substrate features a bromomethyl group attached to a quaternary center (C2).[1][3]

  • Steric Shielding: The adjacent ethyl, methyl, and ester groups create a "picket fence" around the backside of the C-Br bond, blocking the approach of nucleophiles.[1]

  • Elimination Immunity: Uniquely, this substrate lacks

    
    -hydrogens relative to the bromide leaving group.[1][2] Consequently, standard E2 elimination (dehydrohalogenation) is structurally impossible.[1][2]
    
  • The Thermal Window: Because elimination is blocked, you can—and must—push temperatures higher than typical alkylations (often >80°C) without forming alkene byproducts.[3] The limiting factor becomes the stability of the ester moiety (susceptibility to hydrolysis or transesterification).[1]

Pathway Visualization

ReactionPathways cluster_legend Key Dynamics Substrate Methyl 2-(bromomethyl)- 2-methylbutanoate Transition Sterically Hindered Transition State (High Ea) Substrate->Transition High T Required (>80°C) SideProduct1 Side Reaction: Nu Attack on Carbonyl (Amide/Ester Exchange) Substrate->SideProduct1 Competing Pathway (If Nu is hard/basic) Nu Nucleophile (Nu-) Nu->Transition Product Alkylated Product (SN2 Substitution) Transition->Product Successful Alkylation Legend Neopentyl structure prevents standard E2 elimination, allowing higher reaction temps.

Figure 1: Reaction pathways highlighting the high activation energy barrier due to steric hindrance.[1][3]

Optimization Protocol: Step-by-Step

Do not default to room temperature. Follow this gradient to determine the optimal thermal window for your specific nucleophile.[1][2][3]

Phase A: Solvent Selection (The Prerequisite)

Temperature optimization is futile if the solvent does not support the mechanism.[1][3]

  • Mandatory: Polar Aprotic Solvents (DMF, NMP, DMSO).[1][2][3] These solvate cations while leaving the nucleophile "naked" and reactive.[1]

  • Avoid: Alcohols (MeOH, EtOH).[1][2] These will cause transesterification at high temperatures.[1][2]

Phase B: The Thermal Gradient Experiment

Objective: Determine the minimum temperature required for >10% conversion within 1 hour (Initial Rate Method).

StepTemperatureDurationAction / Observation
1 25°C (RT) 4 hrsLikely No Reaction. Run as a control to check for nucleophile stability.
2 60°C 2 hrsThreshold Check. Sampling point. If <5% conversion, steric barrier is dominant.[1][2]
3 90°C 2 hrsActive Zone. Most amine and thiol nucleophiles will activate here.[1][2] Monitor for ester cleavage.
4 120°C 1 hrAggressive Conditions. Only for weak nucleophiles. Requires sealed tube if using low-BP solvents.[1][2]

Finkelstein Modification (Critical Tip): If the reaction is sluggish at 90°C, do not just increase heat. Add 0.1 - 0.5 eq of Potassium Iodide (KI) .[1][2]

  • Mechanism:[1][2][4][5][6][7] Br is exchanged for I (a better leaving group) in situ. The resulting iodide reacts faster with the nucleophile.[1][2]

Troubleshooting Guide & FAQs

Q1: The reaction is stuck at 50% conversion even after heating to 100°C. What is happening?

Diagnosis: Product Inhibition or Nucleophile Degradation.

  • The Cause: As the reaction proceeds, the leaving group (Bromide) accumulates.[1] In non-polar solvents, this salt might precipitate, coating the reagents.[1][2] Alternatively, your nucleophile may be thermally decomposing.[1][2]

  • Solution:

    • Check the solubility of the byproduct salt.[1]

    • Re-charge: Add another 0.2 eq of nucleophile.

    • Temperature Cycling: Briefly raise T to 110°C for 30 mins, then drop back to 90°C.

Q2: I see a new spot on TLC/LCMS corresponding to M-32 or M+14. Is this the product?

Diagnosis: Transesterification or Hydrolysis.[1][2][3][6]

  • The Cause: Attack on the ester carbonyl (C1) rather than the alkyl halide (C-Br).[1]

    • M-14 (loss of methyl, gain of H): Hydrolysis (Acid formed).[1][2][6]

    • M+X: Transesterification with solvent.[1][2]

  • Fix:

    • Ensure the system is strictly anhydrous.[1]

    • Lower the temperature by 10°C.

    • Increase steric bulk of the base (switch from TEA to DIPEA) to discourage carbonyl attack.[1]

Q3: Can I use microwave irradiation?

Answer: Yes, and it is highly recommended for this substrate.[1][2][3]

  • Protocol: Set ceiling temperature to 110°C, Power 150W, Hold time 20 min.

  • Benefit: Microwave heating provides direct kinetic energy to the polar transition state, often overcoming the neopentyl barrier more efficiently than convective heating.[1][3]

Decision Logic for Troubleshooting

Use this flow to diagnose issues during the optimization process.

Troubleshooting Start Start Reaction (Target: Alkylation) CheckConv Check Conversion (LCMS/NMR) Start->CheckConv LowConv < 10% Conversion CheckConv->LowConv GoodConv > 50% Conversion CheckConv->GoodConv SideProd High Impurity Profile CheckConv->SideProd TempCheck Is Temp > 80°C? LowConv->TempCheck IdentifyImp Identify Impurity SideProd->IdentifyImp IncreaseT Increase T to 100°C Switch to NMP TempCheck->IncreaseT No AddKI Add 10 mol% KI (Finkelstein) TempCheck->AddKI Yes Hydrolysis Acid/Amide Formed? (Carbonyl Attack) IdentifyImp->Hydrolysis FixHydro Dry Solvents Lower T by 10°C Use Bulky Base Hydrolysis->FixHydro

Figure 2: Troubleshooting logic flow for optimizing reaction conditions.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 102242936, Methyl 2-(bromomethyl)-2-methylbutanoate. Retrieved from [Link][1][2]

  • Master Organic Chemistry. The Neopentyl Effect in Nucleophilic Substitution. (Mechanistic grounding for steric hindrance). Retrieved from [Link]

Sources

Technical Support Center: Solvent Selection for Methyl 2-(bromomethyl)-2-methylbutanoate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing reactions with methyl 2-(bromomethyl)-2-methylbutanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical process of solvent selection for this versatile but reactive intermediate. Here, we move beyond simple protocols to explain the underlying principles that govern reaction outcomes, empowering you to troubleshoot effectively and achieve your desired synthetic transformations.

Understanding the Substrate: Methyl 2-(bromomethyl)-2-methylbutanoate

Methyl 2-(bromomethyl)-2-methylbutanoate is a valuable alkylating agent in organic synthesis.[1] Its structure, featuring a tertiary carbon adjacent to a primary bromide, presents a unique set of challenges and opportunities in reaction design. The steric hindrance around the bromide influences its reactivity, making the choice of solvent paramount in directing the reaction towards the desired substitution or elimination pathway.

The key reactive site is the carbon-bromine bond, which can undergo nucleophilic substitution or elimination reactions.[1] Understanding the interplay between the substrate, nucleophile/base, and solvent is crucial for controlling the product distribution.

Core Principles of Solvent Selection

The solvent is not merely a medium for the reaction to occur; it actively participates in the reaction mechanism. Solvents are broadly classified based on their polarity and their ability to donate a proton (protic vs. aprotic).

  • Polar Protic Solvents: These solvents, such as water (H₂O), methanol (CH₃OH), and ethanol (C₂H₅OH), have O-H or N-H bonds and can form hydrogen bonds.[2] They are effective at solvating both cations and anions.

  • Polar Aprotic Solvents: Solvents like acetone, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF) possess polar bonds (e.g., C=O, S=O) but lack acidic protons.[2] They are good at solvating cations but less effective at solvating anions.

  • Non-Polar Solvents: These include hexane, benzene, and toluene, and they do not have significant charge separation.[2]

The choice between these solvent classes will profoundly impact the reaction pathway.

The SN1 vs. SN2 Dichotomy

Nucleophilic substitution reactions are a primary application for methyl 2-(bromomethyl)-2-methylbutanoate. The two main pathways are the unimolecular (SN1) and bimolecular (SN2) mechanisms.

G cluster_sn1 SN1 Pathway cluster_sn2 SN2 Pathway SN1_start Tertiary Alkyl Halide SN1_intermediate Carbocation Intermediate SN1_start->SN1_intermediate Slow, Rate-determining SN1_product Racemic Product SN1_intermediate->SN1_product Fast, Nucleophilic Attack SN2_start Primary/Methyl Alkyl Halide SN2_transition Pentavalent Transition State SN2_start->SN2_transition Concerted, Single Step SN2_product Inverted Product SN2_transition->SN2_product

Caption: Competing SN1 and SN2 reaction pathways.

Favoring the SN2 Pathway: The Role of Polar Aprotic Solvents

For a successful SN2 reaction, a strong nucleophile is required to attack the electrophilic carbon in a single, concerted step.[3] Polar aprotic solvents are the preferred choice for SN2 reactions for two key reasons:

  • Enhanced Nucleophilicity: These solvents solvate the counter-ion of the nucleophile (e.g., Na⁺ in NaCN) but leave the nucleophilic anion relatively "naked" and highly reactive.[4][5] In contrast, polar protic solvents would form a "cage" around the nucleophile through hydrogen bonding, hindering its ability to attack the substrate.[4]

  • Solubility: Polar aprotic solvents are polar enough to dissolve the ionic nucleophiles often used in SN2 reactions.[2]

Troubleshooting Guide: Low SN2 Product Yield

Symptom Potential Cause Recommended Action
Low or no conversionUse of a polar protic solvent (e.g., methanol, ethanol).Switch to a polar aprotic solvent like DMSO, DMF, or acetonitrile .
Weak nucleophile.Use a stronger, less sterically hindered nucleophile.
Insufficient temperature.Gently warm the reaction, monitoring for side products.
Formation of elimination byproductsStrong, bulky base used as the nucleophile.Use a less basic nucleophile or a non-nucleophilic base if elimination is desired.
High reaction temperature.Lower the reaction temperature.

Experimental Protocol: A General SN2 Reaction

  • Dissolve the nucleophile (e.g., sodium azide) in a polar aprotic solvent (e.g., DMSO) in a round-bottom flask under an inert atmosphere.

  • Add methyl 2-(bromomethyl)-2-methylbutanoate dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or GC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Promoting the SN1 Pathway: The Utility of Polar Protic Solvents

The SN1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate.[3] Polar protic solvents are ideal for SN1 reactions because they:

  • Stabilize the Carbocation: The hydrogen bond donating ability of polar protic solvents effectively stabilizes the carbocation intermediate, lowering the activation energy for its formation.[4][6]

  • Solvate the Leaving Group: These solvents also stabilize the departing bromide ion through hydrogen bonding, facilitating the initial ionization step.[6]

Due to the tertiary nature of the carbon adjacent to the primary bromide in methyl 2-(bromomethyl)-2-methylbutanoate, rearrangement of the initially formed primary carbocation to a more stable tertiary carbocation is possible, which can lead to a mixture of products.

Troubleshooting Guide: Uncontrolled SN1 Reactions

Symptom Potential Cause Recommended Action
Mixture of substitution and elimination productsThe solvent is acting as both a nucleophile and a base.Use a less basic polar protic solvent or add a non-nucleophilic base to favor elimination if desired.
High reaction temperature.Lower the reaction temperature to favor substitution over elimination.
Rearranged products observedFormation of a more stable carbocation intermediate.This is an inherent characteristic of SN1 reactions with this substrate. Consider a different synthetic route if a specific isomer is required.
The E1 vs. E2 Competition

Elimination reactions, which form alkenes, are always in competition with substitution reactions. The choice of solvent can also tip the balance between the unimolecular (E1) and bimolecular (E2) elimination pathways.

G cluster_e1 E1 Pathway cluster_e2 E2 Pathway E1_start Tertiary Alkyl Halide E1_intermediate Carbocation Intermediate E1_start->E1_intermediate Slow, Rate-determining E1_product Alkene Product E1_intermediate->E1_product Fast, Base abstracts β-H E2_start Primary/Secondary Alkyl Halide E2_transition Concerted Transition State E2_start->E2_transition Single Step, Strong Base E2_product Alkene Product E2_transition->E2_product

Caption: Competing E1 and E2 elimination pathways.

Driving the E2 Reaction: Strong Bases in Polar Aprotic Solvents

The E2 reaction is a concerted process that requires a strong base to abstract a proton while the leaving group departs.[7][8] Similar to SN2 reactions, polar aprotic solvents are generally favored for E2 reactions because they enhance the strength of the base by not solvating it as strongly as polar protic solvents would.[7]

Troubleshooting Guide: Optimizing E2 Reactions

Symptom Potential Cause Recommended Action
Low yield of elimination productWeak base used.Employ a strong, non-nucleophilic base like potassium tert-butoxide (t-BuOK) or DBU.
Competing SN2 reaction.Use a sterically hindered base to disfavor nucleophilic attack.
Formation of the less substituted (Hofmann) alkeneUse of a bulky base.If the more substituted (Zaitsev) alkene is desired, use a smaller, strong base like sodium ethoxide.
Facilitating the E1 Reaction: Weak Bases in Polar Protic Solvents

The E1 reaction proceeds through the same carbocation intermediate as the SN1 reaction.[8][9] Therefore, polar protic solvents that stabilize this intermediate will also favor the E1 pathway.[7] E1 reactions are typically promoted by weak bases, as a strong base would favor the E2 mechanism.[7]

Troubleshooting Guide: Controlling E1 Reactions

Symptom Potential Cause Recommended Action
Competing SN1 reaction is dominantThe solvent is a better nucleophile than a base.Add a non-nucleophilic weak base to the reaction mixture.
Low reaction temperature.E1 reactions often require heating to proceed at a reasonable rate.

Solvent Property Quick Reference Table

SolventClassDielectric ConstantBoiling Point (°C)Notes
WaterPolar Protic80.1100Favors SN1/E1.[10]
MethanolPolar Protic32.764.7Favors SN1/E1.[10][11]
EthanolPolar Protic24.5578.3Favors SN1/E1.[10][11]
AcetonePolar Aprotic20.756.3Favors SN2/E2.[10][11]
AcetonitrilePolar Aprotic37.581.6Favors SN2/E2.[10][11]
N,N-Dimethylformamide (DMF)Polar Aprotic36.71153.0Favors SN2/E2.[10][11]
Dimethyl sulfoxide (DMSO)Polar Aprotic46.68189Excellent for SN2/E2, high boiling point.[10][11]
Tetrahydrofuran (THF)Polar Aprotic7.5866Good for SN2 with less polar reactants.[10][11]
Dichloromethane (DCM)Polar Aprotic8.9339.7Lower polarity, useful for specific applications.[10][11]
TolueneNon-Polar2.38110.6Generally not suitable for these reactions.[10][11]
HexaneNon-Polar1.8868.7Generally not suitable for these reactions.[10][11]

Frequently Asked Questions (FAQs)

Q1: Can I use a non-polar solvent for reactions with methyl 2-(bromomethyl)-2-methylbutanoate?

A1: It is generally not recommended. Nucleophilic substitution and elimination reactions involve polar starting materials and intermediates (or transition states). Non-polar solvents will not effectively solvate these species, leading to very slow or no reaction.

Q2: My reaction is giving a mixture of SN2 and E2 products. How can I favor the SN2 product?

A2: To favor the SN2 product, you should use a good nucleophile that is a weak base. For example, azide (N₃⁻), cyanide (CN⁻), and halides (I⁻, Br⁻) are excellent nucleophiles for SN2 reactions. Additionally, running the reaction at a lower temperature will generally favor substitution over elimination.

Q3: I am trying to perform a reaction with a bulky nucleophile. What solvent should I choose?

A3: With a bulky nucleophile, the SN2 reaction will be sterically hindered. Depending on the basicity of the nucleophile, an E2 reaction may be favored. If substitution is still the desired outcome, a polar aprotic solvent like DMF or DMSO would still be the best choice to maximize the nucleophile's reactivity. However, you may need to use higher temperatures to overcome the steric hindrance, which could also increase the rate of elimination.

Q4: Is it possible to completely avoid elimination byproducts?

A4: It is very difficult to completely eliminate side reactions. However, by carefully selecting the solvent, nucleophile/base, and reaction temperature, you can significantly favor the desired pathway and maximize the yield of your target molecule.

References

  • 7.5: SN1 vs SN2. (2021, December 15). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • Polar Protic and Polar Aprotic Solvents. (2025, July 27). Chemistry Steps. Retrieved February 15, 2026, from [Link]

  • Polar Protic Solvents And Polar Aprotic Solvents. (n.d.). Retrieved February 15, 2026, from [Link]

  • SN1 vs. SN2 Explained: Rate Laws, Reactivity, and Solvent Effects. (2025, March 28). Patsnap. Retrieved February 15, 2026, from [Link]

  • SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions. (n.d.). Pharmaguideline. Retrieved February 15, 2026, from [Link]

  • What are the effects of solvents on SN1 and SN2 reactions? (2023, March 20). Quora. Retrieved February 15, 2026, from [Link]

  • Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. (n.d.). Retrieved February 15, 2026, from [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (2022, December 2). Chemistry Steps. Retrieved February 15, 2026, from [Link]

  • Polar Protic, Aprotic, and Non-Polar Solvents in Substitution and Elimination Reactions. (2013, August 6). [Video]. YouTube. Retrieved February 15, 2026, from [Link]

  • 9.9: Comparing the E2 and E1 Reactions of Alkyl Halides. (2014, August 29). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Alkyl Halides - Elimination Reactions. (n.d.). Retrieved February 15, 2026, from [Link]

  • Alkyl Halide Reactivity. (n.d.). Michigan State University Department of Chemistry. Retrieved February 15, 2026, from [Link]

  • Dielectric Constant of Common solvents. (n.d.). Retrieved February 15, 2026, from [Link]

  • Solvent Physical Properties. (n.d.). Retrieved February 15, 2026, from [Link]

  • Solvent Chart. (n.d.). ARCOR Epoxy Technologies. Retrieved February 15, 2026, from [Link]

  • Nuggets of Knowledge for Chapter 10 – Alkyl Halides II Chem 2310 I. Elimination Reactions of Alkyl Halides Introduction. (n.d.). Retrieved February 15, 2026, from [Link]

  • Synthetic method of 2- (bromomethyl) -2-butyl hexanoic acid. (n.d.). Google Patents.
  • Reactions involved in conversion of 2-bromo-2-methylbutane into.. (2025, September 29). Filo. Retrieved February 15, 2026, from [Link]

  • E1 and E2 Reactions – Kinetics, Order of Reactivity of Alkyl Halides. (n.d.). Pharmaguideline. Retrieved February 15, 2026, from [Link]

  • Solvents and Polarity. (n.d.). University of Rochester. Retrieved February 15, 2026, from [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). Retrieved February 15, 2026, from [Link]

  • Chemical Properties of Methyl 2-bromobutanoate (CAS 69043-96-5). (n.d.). Cheméo. Retrieved February 15, 2026, from [Link]

  • Methyl 2-bromo-2-methylbutanoate. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • methyl (2S)-2-(bromomethyl)butanoate. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Explain how the following changes affect the rate of the reaction of 2-bromo-2-methylbutane with methanol. (n.d.). Pearson. Retrieved February 15, 2026, from [Link]

  • Properties of Common Organic Solvents. (2022, September 8). Retrieved February 15, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to Developing a Stability-Indicating HPLC Method for the Purity of Methyl 2-(bromomethyl)-2-methylbutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive, in-depth walkthrough for the development of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for assessing the purity of methyl 2-(bromomethyl)-2-methylbutanoate. This key synthetic intermediate presents unique analytical challenges, including susceptibility to degradation and the absence of a strong chromophore. We will explore the rationale behind critical methodological choices, from the initial selection of chromatographic mode and column to the optimization of mobile phase and detector parameters. The guide contrasts HPLC with Gas Chromatography (GC), establishing the rationale for selecting HPLC for a stability-indicating assay. A cornerstone of this work is the integration of forced degradation studies, as mandated by ICH guidelines, to ensure the method can unequivocally separate the intact molecule from its potential degradation products. Detailed experimental protocols, comparative data tables, and logical workflow diagrams are provided to equip researchers, scientists, and drug development professionals with the expertise to develop and validate a scientifically sound purity method for this and structurally similar molecules.

Introduction: The Analytical Challenge

Methyl 2-(bromomethyl)-2-methylbutanoate (CAS: 55418-46-7) is a functionalized ester building block used in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Its structure contains two key reactive centers: a tertiary alkyl bromide and an ester functional group. The purity of such intermediates is paramount, as impurities can carry through the synthetic route, potentially impacting the safety and efficacy of the final drug product.

The primary analytical challenges in developing a purity method for this compound are:

  • Inherent Instability: As a tertiary alkyl halide, the molecule is susceptible to nucleophilic substitution (SN1) reactions, primarily hydrolysis, which would convert the bromomethyl group to a hydroxymethyl group.[1][2][3][4] The ester linkage is also prone to hydrolysis under strong acidic or basic conditions.

  • Weak UV Chromophore: The molecule lacks conjugated double bonds or aromatic rings, resulting in poor UV absorbance. The only significant chromophore is the carbonyl group of the ester, which absorbs at low wavelengths (~210 nm), where baseline noise and solvent interference can be problematic.

  • Volatility: The compound's potential volatility makes Gas Chromatography (GC) a possible alternative, necessitating a comparative analysis to select the most appropriate technique.[5][6]

A "stability-indicating" method is therefore not just desirable but essential. Such a method must be able to accurately quantify the parent compound while separating it from all potential process impurities and degradation products that might form under storage or stress conditions.[7][8]

Comparative Analysis: HPLC vs. Gas Chromatography (GC)

For a volatile or semi-volatile analyte like methyl 2-(bromomethyl)-2-methylbutanoate, both HPLC and GC are potential analytical techniques. However, for a stability-indicating purity assay, the choice is critical and depends on the method's ultimate goal.

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile and thermally stable compounds in the gas phase.[5]Separation of compounds in a liquid phase based on interactions with a stationary phase.[9]
Analyte Suitability Excellent for volatile compounds. The analyte must be thermally stable to prevent on-column degradation.Applicable to a very wide range of compounds, including non-volatile and thermally labile ones.
Imurity Detection May fail to detect non-volatile degradation products (e.g., hydrolyzed diols, salts) which will not elute from the GC column.Superior for stability studies as it can separate both the parent compound and its non-volatile degradants in the same run.
Detection Commonly uses Flame Ionization Detection (FID), which is robust but not specific, or Mass Spectrometry (MS), which is highly specific.[10][11]UV detection is common but challenging for this analyte. More universal detectors (CAD, ELSD, MS) can be used.
Conclusion for Topic Suitable for assessing volatile impurities or as a limit test but inadequate for a true stability-indicating method due to its inability to "see" non-volatile degradants.The method of choice. Its ability to handle a wide polarity range ensures that both the parent analyte and potential degradation products can be monitored.

Given the requirement to separate and quantify potential non-volatile degradation products (e.g., the hydrolysis product, methyl 2-(hydroxymethyl)-2-methylbutanoate), HPLC is the superior and scientifically justified choice for developing a stability-indicating method.

HPLC Method Development Strategy: A Logic-Driven Approach

The development of a robust HPLC method is a systematic process. Each parameter is chosen to address the specific chemical properties of the analyte and the goals of the analysis.

Caption: Logical workflow for HPLC method development.

Column and Mobile Phase Selection
  • Chromatographic Mode: Reversed-Phase HPLC (RP-HPLC) is the workhorse of the pharmaceutical industry and the logical starting point.[9] In this mode, a non-polar stationary phase is used with a polar mobile phase. Methyl 2-(bromomethyl)-2-methylbutanoate is a moderately polar compound, making it well-suited for retention and separation on a reversed-phase column.

  • Stationary Phase: A C18 (octadecylsilane) column is the most common and recommended starting point due to its high hydrophobicity and retentive power for a wide range of molecules. A standard dimension of 4.6 x 150 mm with 5 µm particles offers a good balance of efficiency and backpressure.

  • Mobile Phase: A combination of water and a miscible organic solvent is used.

    • Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol (MeOH) because its lower viscosity leads to higher column efficiency and its lower UV cutoff (~190 nm) is advantageous when detecting at low wavelengths like 210 nm.

    • Elution Mode: A gradient elution, where the proportion of the organic solvent is increased over time, is necessary.[8] This approach ensures that the main, more polar analyte elutes with good peak shape, while also eluting any less polar impurities that might be present, all within a reasonable runtime.

Detector Selection and Sample Preparation
  • Detector: Due to the weak chromophore, a UV detector set to a low wavelength (e.g., 205-215 nm) is required. This necessitates the use of high-purity HPLC-grade solvents to minimize baseline noise. For methods requiring higher sensitivity or for impurity identification, a mass spectrometer (LC-MS) would be the ideal detector. However, for routine quality control, a well-optimized UV method is often sufficient.

  • Sample Diluent: The diluent should be a mixture of the mobile phase components (e.g., 50:50 Acetonitrile:Water) to ensure peak shape is not distorted and the analyte is stable in solution.

Forced Degradation: Proving the Method is Stability-Indicating

Forced degradation studies are the cornerstone of developing a stability-indicating method.[12][13] The goal is to intentionally stress the analyte to produce degradation products, then prove that the HPLC method can separate these new peaks from the parent peak. According to ICH guideline Q1A(R2), stress testing should include the effects of acid, base, oxidation, heat, and light.[14] A degradation of 5-20% is typically targeted to ensure that significant degradants are formed without completely consuming the parent compound.[14]

G cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (0.1 M HCl, 60°C) HPLC Inject on Stability- Indicating HPLC System Acid->HPLC Base Base Hydrolysis (0.1 M NaOH, RT) Base->HPLC Oxidation Oxidation (3% H₂O₂, RT) Oxidation->HPLC Thermal Thermal (80°C Solid) Thermal->HPLC Photo Photolytic (ICH Light Box) Photo->HPLC PDA Peak Purity Analysis (Using PDA Detector) HPLC->PDA Evaluate Separation Analyte Methyl 2-(bromomethyl) -2-methylbutanoate (Stock Solution) Analyte->Acid Analyte->Base Analyte->Oxidation Analyte->Thermal Analyte->Photo

Caption: Workflow for forced degradation studies.

Predicted Degradation Pathway

The tertiary alkyl bromide is the most likely site of degradation under hydrolytic (acidic, basic) conditions. The reaction proceeds via a stable tertiary carbocation (SN1 mechanism), leading to the formation of the corresponding alcohol.[2][3]

Caption: Predicted primary hydrolysis degradation pathway. (Note: Placeholder images are used. In a real application, chemical structure images would be embedded.)

Experimental Protocol: Forced Degradation
  • Prepare Stock Solution: Prepare a stock solution of methyl 2-(bromomethyl)-2-methylbutanoate in acetonitrile at approximately 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute to 10 mL with mobile phase.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.01 M NaOH. Keep at room temperature for 1 hour. Neutralize with 1 mL of 0.01 M HCl and dilute to 10 mL with mobile phase.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to 10 mL with mobile phase.

  • Thermal Degradation: Store a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve a portion in the mobile phase to the target concentration.

  • Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

The Optimized Stability-Indicating Method

Following the development strategy and evaluation of the forced degradation samples, the following optimized method was established.

ParameterOptimized ConditionRationale
Instrument Agilent 1260 Infinity II or equivalent HPLC with DAD/PDADiode Array Detector is crucial for peak purity analysis.
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µmProvides excellent peak shape and resolution for polar and non-polar analytes.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifying the mobile phase ensures reproducible ionization state and improves peak shape.
Mobile Phase B AcetonitrilePreferred organic modifier for its low UV cutoff and good elution strength.
Gradient Program Time (min)%B
0.030
15.090
18.090
18.130
22.030
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection Diode Array Detector (DAD) at 210 nmBest compromise for sensitivity given the weak chromophore.
Injection Vol. 10 µL
Sample Diluent Acetonitrile / Water (50:50, v/v)Ensures sample compatibility with the mobile phase.
Results and Discussion

The developed method successfully separated the main analyte peak from all degradation products generated under the various stress conditions.

Sample Condition% Degradation (Approx.)Retention Time of Main Degradant(s) (min)
Unstressed Standard0%N/A
Acid Hydrolysis~15%4.8 min
Base Hydrolysis~18%4.8 min
Oxidative~5%Minor peaks at various RTs
Thermal<2%N/A
Photolytic<2%N/A

The primary degradant observed under both acidic and basic conditions eluted at approximately 4.8 minutes, significantly earlier than the parent peak (RT ~10.2 min), which is consistent with the formation of the more polar alcohol product. The method demonstrated baseline separation between the parent peak and all degradant peaks, confirming its stability-indicating nature. Peak purity analysis using the PDA detector confirmed that the main analyte peak was spectrally pure in all stressed samples.

Method Validation Overview (ICH Q2(R1))

To ensure the method is trustworthy and fit for its intended purpose, it must be validated according to ICH Q2(R1) guidelines. This process provides documented evidence of the method's performance.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.Peak purity index > 0.999; Baseline resolution > 2.0 between analyte and closest impurity.
Linearity To show that the results are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999.
Accuracy To measure the closeness of the test results to the true value.Recovery of 98.0% to 102.0% for spiked samples.
Precision To demonstrate the closeness of agreement between a series of measurements.Repeatability (RSD) ≤ 1.0%; Intermediate Precision (RSD) ≤ 2.0%.
Range The concentration interval over which the method is precise, accurate, and linear.Typically 80% to 120% of the test concentration.
LOD / LOQ The lowest amount of analyte that can be detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ.

Conclusion

The development of a stability-indicating HPLC method for a challenging analyte like methyl 2-(bromomethyl)-2-methylbutanoate requires a systematic, science-driven approach. By understanding the analyte's chemical vulnerabilities and selecting the appropriate chromatographic conditions, a robust reversed-phase HPLC method with UV detection at 210 nm was successfully developed. The critical inclusion of forced degradation studies confirmed the method's ability to separate the intact compound from its degradation products, particularly its primary hydrolysis product. While GC is a viable technique for analyzing volatile impurities, HPLC remains the superior choice for a comprehensive stability-indicating purity assay. The optimized and validated method described herein is fit for purpose in a regulated environment, ensuring the quality and purity of this important synthetic intermediate.

References

  • ACS Publications. (2024).
  • Filo. (2025). Explain the mechanism of alkaline hydrolysis of 2-bromo-2-methylpropane.
  • MedCrave online. (2016).
  • RSC Education. The hydrolysis of 2-bromo-2-methylpropane.
  • Benchchem. Technical Support Center: Synthesis of 2-(Bromomethyl)-2-butylhexanoic Acid.
  • Oshadhi Essential Oils.
  • PMC. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design.
  • Pharmaceutical Outsourcing. (2011).
  • ResolveMass. (2025).
  • ScienceDirect. (2015).
  • Scribd.
  • ResearchGate. (2016). Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol.
  • WJPMR. (2023).
  • Pharmaceutical Technology. (2016).
  • PubMed. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design.
  • Scilit.
  • Benchchem. (2025). Validating 2-(Bromomethyl)
  • ResearchGate. (2009).
  • PharmTech. (2010).
  • RSC Education. (2012). The hydrolysis of 2-bromo-2-methylpropane.
  • ResearchGate. (2005).
  • Chegg.com. (2020). Solved Hydrolysis of 2-bromo-2-methylpropane.
  • Doubtnut. (2020). Hydrolysis of 2-bromo-3-methyl butane.
  • IJTSRD. (2021).
  • LCGC International. (2021).
  • CoLab.
  • Benchchem.
  • PubChem.
  • PubMed. (2021).
  • Allied Academies. (2015).
  • PMC. (2021). Identification of monomethyl branched chain lipids by a combination of liquid chromatography tandem mass spectrometry and charge-switching chemistries.
  • Chemical Synthesis Database. (2025).
  • Google Patents. (2022). Synthetic method of 2- (bromomethyl) -2-butyl hexanoic acid.
  • ResearchGate. (2020).

Sources

Spectroscopic Profiling of Methyl 2-(bromomethyl)-2-methylbutanoate: A Comparative Guide for Synthetic Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of complex pharmaceutical scaffolds, Methyl 2-(bromomethyl)-2-methylbutanoate (CAS 55418-46-7) serves as a critical alkylating agent.[1] Its structural integrity is defined by the presence of a primary alkyl bromide moiety on a quaternary carbon alpha to an ester.

This guide provides a comparative spectroscopic analysis to validate the production of this target molecule. Unlike standard database entries, this document focuses on process analytical utility —specifically, how to distinguish the target from its metabolic precursor (the alcohol) and its thermodynamic regioisomer (the tertiary bromide) using ATR-FTIR.

Key Takeaway: The disappearance of the broad O-H stretch (


) and the emergence of a primary C-Br stretch (

) are the definitive "Go/No-Go" signals for reaction completion.

Structural Analysis & Vibrational Logic

To interpret the spectrum accurately, we must deconstruct the molecule into its vibrational oscillators. The target molecule contains three distinct functional domains that dictate its IR signature.[2][3]

MoleculeStructure Core Quaternary Carbon (Steric Anchor) Ester Methyl Ester Group (C=O, C-O) Core->Ester Alpha Position Alkyl Ethyl & Methyl Groups (C-H stretches) Core->Alkyl Hydrophobic Tail Bromide Bromomethyl Group (-CH2-Br) Core->Bromide Primary Halide

Figure 1: Functional domain analysis of Methyl 2-(bromomethyl)-2-methylbutanoate. The Bromomethyl group is the key differentiator.

The Isomer Challenge

A common synthetic pitfall is the formation of the thermodynamic isomer, Methyl 2-bromo-2-methylbutanoate , where the bromine is attached directly to the quaternary carbon (tertiary bromide).

  • Target (Primary Br):

    
     appears at 640–660 cm⁻¹ .
    
  • Isomer (Tertiary Br):

    
     shifts to 500–600 cm⁻¹  due to increased reduced mass and steric strain.
    

Comparative IR Analysis: Precursor vs. Product

The most common synthesis involves the bromination of Methyl 2-(hydroxymethyl)-2-methylbutanoate (e.g., via Appel reaction or PBr


). The table below outlines the critical spectral shifts required to validate this conversion.
Table 1: Diagnostic Peak Assignments
Functional GroupVibration ModePrecursor (Alcohol) Frequency (cm⁻¹)Target (Bromide) Frequency (cm⁻¹) Validation Status
Hydroxyl (-OH) Stretch3200–3550 (Broad) ABSENT Primary Indicator
Ester Carbonyl (C=O) Stretch1730–17401735–1750 Minor inductive shift
C-H (sp³) Stretch2850–29802850–2980 Invariant Reference
C-O (Ester) Stretch1150–12501150–1250 Strong/Overlapping
C-O (Alcohol) Stretch1050–1100ABSENT Secondary Indicator
C-Br (Primary) StretchABSENT640–660 Critical Confirmation

Note on C-Br Detection: The C-Br stretch falls in the "fingerprint region." If using a standard ZnSe (Zinc Selenide) ATR crystal, the cutoff is often near 650 cm⁻¹, which may obscure this peak. Use a Diamond or CsI crystal to ensure visibility down to 500 cm⁻¹.

Experimental Protocol: IPC via ATR-FTIR

This protocol is designed for In-Process Control (IPC) to monitor the disappearance of the starting material.

Materials Required[1][2][3][4][5][6][7][8][9]
  • Instrument: FTIR Spectrometer (e.g., Agilent Cary 630 or Thermo Nicolet iS50).

  • Sampling Interface: Diamond ATR (Single bounce).

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (for background subtraction if measuring solution).

Step-by-Step Workflow
  • Background Collection: Clean the ATR crystal with isopropanol. Collect a background spectrum (air) with 32 scans at 4 cm⁻¹ resolution.

  • Sampling:

    • Neat Oil: Place 1 drop of the synthesized oil directly on the crystal.

    • Reaction Aliquot: Take 50 µL of reaction mixture, perform a mini-workup (wash with water, extract into DCM), dry over MgSO₄, and evaporate solvent on a watch glass. Place the residue on the crystal.

  • Acquisition: Collect sample spectrum (32 scans).

  • Processing: Apply "Automatic Baseline Correction."

  • Analysis: Execute the decision logic below.

DecisionTree Start Analyze Spectrum CheckOH Check 3200-3500 cm⁻¹ Is Broad Peak Present? Start->CheckOH CheckCBr Check 600-700 cm⁻¹ Is Sharp Peak Present? CheckOH->CheckCBr No (Baseline flat) Result_Inc Reaction Incomplete (Continue Heating) CheckOH->Result_Inc Yes (Strong) Result_Success Target Confirmed (Proceed to Workup) CheckCBr->Result_Success Yes (640-660 cm⁻¹) Result_Isomer Possible Isomerization (Check NMR) CheckCBr->Result_Isomer Shifted (500-600 cm⁻¹)

Figure 2: Logic gate for determining reaction endpoint using IR markers.

Troubleshooting & Interferences

The "Ghost" Hydroxyl Peak
  • Symptom: A weak, broad band appears at 3400 cm⁻¹ even after extended reaction time.

  • Cause: Moisture (water) in the sample or ATR crystal condensation.

  • Differentiation: Water O-H is typically centered at 3400 cm⁻¹ and lacks the C-O alcohol stretch at 1050 cm⁻¹. If the 1050 cm⁻¹ peak is gone but 3400 cm⁻¹ remains, it is likely wet solvent, not unreacted starting material.

Ester Overlap
  • Symptom: Difficulty assigning the -CH₂- wagging or twisting modes.

  • Cause: The ester C-O-C stretches (1150–1250 cm⁻¹) are the strongest bands in the spectrum and will obscure weaker alkyl halide wagging modes.

  • Solution: Rely solely on the C-Br stretch (600–700 cm⁻¹) for positive identification of the halide, rather than the fingerprint region between 1000–1400 cm⁻¹.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.
  • National Institute of Standards and Technology (NIST). (2023). Mass and IR Spectra of Methyl Esters and Alkyl Bromides. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • PubChem. (2025).[4] Methyl 2-(bromomethyl)-2-methylbutanoate (Compound Summary). National Library of Medicine. Retrieved from [Link]

Sources

A Comparative Guide to the Identification of Impurities in Commercial Methyl 2-(bromomethyl)-2-methylbutanoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount. Methyl 2-(bromomethyl)-2-methylbutanoate is a key building block in the synthesis of various pharmaceutical compounds, and the presence of even trace impurities can have significant downstream effects on reaction yield, product purity, and biological activity. This guide provides an in-depth comparison of analytical methodologies for identifying and quantifying impurities in commercial batches of this critical reagent, grounded in established scientific principles and practical, field-proven insights.

Understanding the Impurity Profile: Synthesis and Side Reactions

To effectively identify impurities, one must first understand their likely origin. While proprietary synthesis routes vary, a common approach to alpha-bromo esters involves the bromination of a corresponding precursor. Based on analogous chemical syntheses, a plausible pathway for methyl 2-(bromomethyl)-2-methylbutanoate starts from methyl 2-methyl-2-(hydroxymethyl)butanoate.

This process, while effective, can lead to a predictable profile of process-related impurities and degradation products. The primary analytical challenge is to develop methods that can separate and identify these structurally similar compounds.

Potential Impurity Formation Pathway

The following diagram illustrates a likely synthetic route and the points at which key impurities may be introduced.

G cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities A Methyl 2-methyl-2- (hydroxymethyl)butanoate (Starting Material) C Methyl 2-(bromomethyl)-2- methylbutanoate (Final Product) A->C Bromination I1 Impurity 1: Unreacted Starting Material A->I1 Incomplete Reaction B Brominating Agent (e.g., HBr, PBr3) B->C I2 Impurity 2: Hydrolysis Product C->I2 Hydrolysis (Moisture Exposure) I3 Impurity 3: Dibrominated Byproduct I4 Impurity 4: Residual Solvents (e.g., DCM, Ether)

Caption: Likely synthesis route and points of impurity formation.

Table 1: Common Potential Impurities in Methyl 2-(bromomethyl)-2-methylbutanoate
Impurity NameChemical Structure (SMILES)Likely Origin
Methyl 2-methyl-2-(hydroxymethyl)butanoate CCC(C)(CO)C(=O)OCUnreacted starting material from incomplete bromination.[1]
2-(Bromomethyl)-2-methylbutanoic acid CCC(C)(CBr)C(=O)OHydrolysis of the methyl ester group during synthesis or storage.
Residual Solvents (e.g., Dichloromethane) C(Cl)ClUsed during reaction workup and purification.[1]
Unreacted Brominating Agents BrCarryover from the bromination step.[2]

Analytical Strategy: A Multi-Pronged Approach

No single analytical technique can provide a complete picture of a sample's purity. A robust analytical workflow leverages the strengths of multiple, orthogonal methods to detect, identify, and quantify a wide range of potential impurities. The choice of technique is dictated by the physicochemical properties of the analyte and the information required. For a relatively volatile and non-chromophoric compound like methyl 2-(bromomethyl)-2-methylbutanoate, a combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is often the most effective strategy, with High-Performance Liquid Chromatography (HPLC) serving a complementary role.

Overall Analytical Workflow

G cluster_methods Analytical Methods cluster_results Data Interpretation Sample Commercial Sample of Methyl 2-(bromomethyl)-2-methylbutanoate GCMS GC-MS Analysis (Volatiles & Main Component) Sample->GCMS Detects volatile impurities and main component. NMR NMR Spectroscopy (Structural ID & Quantification) Sample->NMR Identifies structures of impurities and confirms product. HPLC HPLC Analysis (Non-Volatiles & Purity Check) Sample->HPLC Quantifies non-volatile impurities. ID Impurity Identification GCMS->ID NMR->ID Quant Impurity Quantification NMR->Quant (qNMR) HPLC->Quant Report Certificate of Analysis (Purity Report) ID->Report Quant->Report

Caption: Integrated workflow for comprehensive impurity analysis.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is the premier technique for analyzing volatile and semi-volatile compounds. Alkyl halides, such as our target compound, are well-suited for this method.[3][4] By coupling the separating power of gas chromatography with the identification capabilities of mass spectrometry, we can resolve individual components of a mixture and obtain their mass spectra, which act as a chemical "fingerprint." For detecting low-level residual solvents, a headspace autosampler is employed, which samples the vapor phase above the sample, concentrating volatile analytes and protecting the instrument from non-volatile matrix components.[5]

Trustworthiness: The method's validity is ensured by running a blank to check for system contamination, followed by a known standard of methyl 2-(bromomethyl)-2-methylbutanoate to establish its retention time and mass spectrum. Impurities are identified by comparing their mass spectra to library databases (like NIST) and quantified against a standard curve if necessary.

Experimental Protocol: Headspace-GC-MS for Volatile Impurities
  • Sample Preparation:

    • Accurately weigh 20 mg of the commercial methyl 2-(bromomethyl)-2-methylbutanoate sample into a 20 mL headspace vial.[5]

    • Add 10 mL of a suitable solvent (e.g., Dimethyl sulfoxide).

    • Add 10 µL of an internal standard solution (e.g., fluorobenzene in methanol at 20 µg/mL).[5]

    • Immediately seal the vial with a magnetic screw-cap.

  • GC-MS System and Conditions:

    • System: GC equipped with a single quadrupole mass spectrometer and a headspace autosampler.[4]

    • Column: Rtx-1 or VF-624ms (60 m x 0.25 mm I.D., 1.0 µm film thickness), chosen for its selectivity towards volatile compounds.[3][5]

    • Headspace (HS) Conditions:

      • Incubation Temperature: 80 °C[5]

      • Incubation Time: 30 min[5]

      • Syringe Temperature: 100 °C[5]

    • GC Conditions:

      • Inlet Temperature: 250 °C

      • Carrier Gas: Helium, constant flow at 1.0 mL/min

      • Oven Program: Initial 40 °C for 5 min, ramp at 10 °C/min to 240 °C, hold for 5 min.

    • MS Conditions:

      • Ion Source Temperature: 230 °C

      • Mode: Full Scan (m/z 35-400)

      • Solvent Delay: 3 min

  • Data Analysis:

    • Identify the peak for methyl 2-(bromomethyl)-2-methylbutanoate based on its retention time and comparison of its mass spectrum to a reference standard.

    • Identify peaks corresponding to residual solvents (e.g., dichloromethane, ether) by their characteristic retention times and mass spectra.

    • Integrate the peak areas of all detected impurities and calculate their concentration relative to the main component or the internal standard.

Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is an unparalleled tool for the unequivocal structural identification and elucidation of organic molecules.[6][7] It provides detailed information about the chemical environment of each nucleus (¹H and ¹³C), allowing for the precise mapping of the molecule's structure. For impurity analysis, NMR is invaluable because it can identify unknown compounds without needing a reference standard for each one.[7] Furthermore, quantitative NMR (qNMR) can be used to determine the purity of the main component and the concentration of impurities by integrating their signals relative to a certified internal standard.

Trustworthiness: The protocol's integrity relies on using a high-purity deuterated solvent and, for quantification, a certified internal standard of known concentration and purity. The chemical shifts of common laboratory solvents and impurities are well-documented, aiding in the identification of extraneous signals.[8]

Experimental Protocol: ¹H and ¹³C NMR for Structural Elucidation
  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the commercial sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

    • For quantitative analysis (qNMR), add a precisely weighed amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene).

  • NMR System and Conditions:

    • Spectrometer: 400 MHz or higher field strength for better signal dispersion.

    • Experiments:

      • ¹H NMR: A standard proton experiment is run to observe the chemical shifts, integrations, and coupling patterns of all hydrogen atoms.

      • ¹³C NMR: A proton-decoupled carbon experiment is run to observe the chemical shifts of all unique carbon atoms.

      • (Optional) 2D NMR: Experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be run to definitively assign proton and carbon signals and elucidate the structures of unknown impurities.

  • Data Analysis:

    • Product Confirmation: Compare the obtained ¹H and ¹³C spectra with the expected spectrum for pure methyl 2-(bromomethyl)-2-methylbutanoate.

    • Impurity Identification:

      • Look for small, unassigned peaks in the ¹H spectrum. For example, a broad singlet around 1.5-2.5 ppm could indicate the -OH proton of the unreacted hydroxymethyl starting material.

      • The presence of signals for the -CH₂OH group (around 3.5-3.7 ppm in ¹H NMR) instead of the -CH₂Br group (around 3.4-3.6 ppm) would strongly suggest the hydroxymethyl impurity.

      • Use reference tables to identify signals from common residual solvents (e.g., Dichloromethane at 5.30 ppm in CDCl₃).[8]

    • Quantification (qNMR): Calculate the purity by comparing the integral of a well-resolved signal from the main component to the integral of a signal from the known amount of internal standard.

Method 3: High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC separates compounds based on their differential partitioning between a stationary phase and a liquid mobile phase.[9] For a non-polar compound like our target, Reversed-Phase HPLC (RP-HPLC) with a C18 column is the standard choice.[9] A significant challenge with this molecule is its lack of a strong UV chromophore, making detection by standard UV-Vis detectors difficult. Therefore, more universal detectors such as an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) are required.[9] HPLC is particularly useful for detecting non-volatile or thermally labile impurities that are not amenable to GC analysis.

Trustworthiness: The method is validated by analyzing a blank (mobile phase injection) to ensure a clean baseline, followed by a reference standard to determine the retention time of the main peak. Purity is typically assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[9]

Experimental Protocol: RP-HPLC with ELSD/MS Detection
  • Sample Preparation:

    • Prepare a stock solution by dissolving the commercial sample in acetonitrile or methanol to a concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.

  • HPLC System and Conditions:

    • System: HPLC or UHPLC system coupled with an ELSD or MS detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).[9]

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient Program: Start with 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

  • Data Analysis:

    • Identify the main peak corresponding to methyl 2-(bromomethyl)-2-methylbutanoate based on its retention time.

    • If using an MS detector, confirm the identity by the mass-to-charge ratio of the main peak. The presence of bromine will give a characteristic isotopic pattern (M, M+2) which is a key confirmation point.[9]

    • Assess the purity by calculating the area percentage of the main peak. Note any earlier-eluting peaks (more polar, e.g., hydrolyzed acid impurity) or later-eluting peaks (more non-polar).

Comparative Summary and Data

The following tables summarize the capabilities of each technique for this specific application and present a set of hypothetical results for a commercial sample.

Table 2: Comparison of Analytical Methodologies
ParameterGC-MSNMR SpectroscopyHPLC (with ELSD/MS)
Primary Use Analysis of volatile & semi-volatile compoundsStructural elucidation, confirmation, and quantificationAnalysis of non-volatile impurities, purity check
Sensitivity High (ppm to ppb for headspace)Moderate (typically >0.1%)High (ppm)
Specificity High (based on RT and mass spectrum)Very High (unequivocal structure)Moderate to High (depends on resolution and detector)
Quantification Good (with internal standards)Excellent (qNMR is a primary method)Good (with appropriate standards)
Impurity ID Good (via library search)Excellent (for unknown structures)Moderate (requires MS or isolation)
Sample Prep Simple (dilute or headspace)Very Simple (dissolve)Simple (dissolve and filter)
Table 3: Hypothetical Analysis of Commercial Sample "Lot #XYZ-123"
AnalyteMethodResultSpecificationPass/Fail
Assay qNMR98.7%≥ 98.0%Pass
Methyl 2-methyl-2-(hydroxymethyl)butanoate GC-MS0.45%≤ 0.5%Pass
Dichloromethane Headspace-GC-MS150 ppm≤ 600 ppm (ICH Q3C)Pass
Total Other Impurities HPLC (% Area)0.65%≤ 1.0%Pass
Identity Confirmation ¹H NMR, ¹³C NMR, MSConforms to structureConformsPass

Conclusion and Recommendations

A comprehensive analysis of impurities in commercial methyl 2-(bromomethyl)-2-methylbutanoate requires a multi-faceted approach.

  • GC-MS, particularly with a headspace sampler, is the essential first-line technique for quantifying the main component and identifying volatile impurities like residual solvents and unreacted starting materials.[3][5]

  • NMR spectroscopy is indispensable for definitive structure confirmation of the final product and for the structural elucidation of any significant unknown impurities detected by other methods.[6][7] Its utility in quantitative analysis (qNMR) also provides a highly accurate assay value.

  • HPLC with a universal detector like MS or ELSD serves as a crucial orthogonal method. It is best suited for detecting any non-volatile or thermally unstable impurities that would be missed by GC.

By strategically combining these techniques, researchers and drug development professionals can build a complete and reliable purity profile for their starting materials, ensuring the quality, consistency, and safety of their subsequent research and manufacturing processes.

References

  • Kim, H. et al. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules, 27(14), 4437. Available at: [Link]

  • PubMed. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. National Center for Biotechnology Information. Available at: [Link]

  • Shimadzu. Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. Shimadzu Corporation. Available at: [Link]

  • Raja, K. D. et al. (2020). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. International Journal of Pharmaceutical Sciences and Research, 11(10), 5017-5026. Available at: [Link]

  • Chemistry LibreTexts. (2025). Lab 5: Gas Chromatography/Mass Spectrometry (GC/MS). Available at: [Link]

  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho Laboratories Pvt. Ltd. Available at: [Link]

  • Google Patents. (2022). CN114380681A - Synthetic method of 2-(bromomethyl)-2-butyl hexanoic acid.
  • SIELC Technologies. HPLC Methods for analysis of Bromoacetic and Chloroacetic Acids on Newcrom BH Column. SIELC Technologies. Available at: [Link]

  • Torrado, J. J. et al. (2018). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Magnetic Resonance in Chemistry, 56(8), 706-728. Available at: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Bromide ion. Available at: [Link]

  • PrepChem.com. Synthesis of Methyl-2-bromomethylbenzoate. Available at: [Link]

  • Wang, J. et al. (2007). Isolation and Identification of a Major Impurity in a New Bulk Drug Candidate by Preparative LC, ESI-MSn, and NMR. Journal of Chromatographic Science, 45(1), 1-6. Available at: [Link]

  • ResearchGate. (2016). Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol. Available at: [Link]

  • Kaleemullah, T. et al. (2011). Validation of RP-HPLC method for the quantification of N- Bromosuccinimide in Angiotensin II receptor antagonists. Der Pharma Chemica, 3(1), 372-380. Available at: [Link]

  • PubChem. methyl (2S)-2-(bromomethyl)butanoate. National Center for Biotechnology Information. Available at: [Link]

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Safety Operating Guide

Operational Guide: Disposal and Handling of Methyl 2-(bromomethyl)-2-methylbutanoate

[1]

Executive Summary & Immediate Directives

Methyl 2-(bromomethyl)-2-methylbutanoate is a functionalized alkyl bromide and ester . Unlike simple solvents, it poses a dual threat: it is a potent alkylating agent (capable of modifying DNA/proteins) and a probable lachrymator (tear gas agent).

Core Disposal Directive:

  • NEVER dispose of down the drain. Hydrolysis yields toxic methanol and corrosive hydrobromic acid derivatives.

  • NEVER mix with strong oxidizers or non-halogenated waste streams (e.g., acetone/ethanol waste) intended for fuel blending.[1]

  • MANDATORY: Segregate into the Halogenated Organic Waste stream for high-temperature incineration with acid gas scrubbing.

Chemical Profile & Hazard Logic

To handle this compound safely, you must understand the causality of its hazards.[1] It is not merely "toxic"; it is chemically reactive in ways that dictate its disposal.

PropertyValue / DescriptionOperational Implication
Functional Groups Primary Alkyl Bromide (

), Methyl Ester
High reactivity toward nucleophiles (biological tissue).
Reactivity Class Electrophilic Alkylating AgentCan cause delayed tissue damage and sensitization.
Hydrolysis Releases Methanol + Acidic byproductMoisture Sensitive. Do not store in humid areas; waste containers must be sealed to prevent pressure buildup from hydrolysis.
Flash Point Estimated >60°C (Combustible)Classified as D001 (Ignitable) if liquid flashpoint <60°C, but treated as high-BTU waste.
Specific Hazard Lachrymator (Tear inducing)Open only in a functioning fume hood.
The "Why" Behind the Protocol
  • Why Segregate? Halogenated compounds release corrosive hydrogen bromide (HBr) gas when burned. They must be sent to incinerators equipped with specific scrubbers. Mixing them with non-halogenated solvents (often used as fuel) violates EPA regulations and damages incinerator infrastructure.

  • Why Avoid Bases? While bases neutralize the acid, mixing this concentrated ester with strong bases (like NaOH) causes rapid, exothermic hydrolysis (saponification), potentially pressurizing the waste container or causing a "runaway" thermal event in the drum.[1]

Step-by-Step Disposal Protocol

Phase A: Waste Stream Classification

Before moving the vessel, confirm the waste profile.[1]

  • RCRA Code: D001 (Ignitable), D002 (Corrosive - potential), and potentially U-listed equivalents depending on state regulations for alkyl halides.[1]

  • Destination: High-Temperature Incineration (Halogenated Stream).

Phase B: Packaging & Bulking

Scenario 1: Pure Substance (Stock Bottle)

  • Do not decant. The safest container is the original manufacturer's bottle.

  • Labeling: Apply a "Hazardous Waste" label over the original label. clearly marking "Methyl 2-(bromomethyl)-2-methylbutanoate".[2]

  • Secondary Containment: Place the bottle in a clear, sealable zip-lock bag to contain potential lachrymatory vapors.

Scenario 2: Reaction Mixtures (Diluted)

  • Container: High-Density Polyethylene (HDPE) or Glass (Amber). Avoid metal cans due to corrosion risk from hydrolysis.

  • Bulking: Pour into the Halogenated Solvent carboy.

  • Compatibility Check: Ensure the carboy does not contain strong oxidizers (Nitric acid, Peroxides) or strong bases (Waste Amines).

Phase C: Labeling Requirements

Your waste tag must explicitly list:

  • Full Chemical Name: Methyl 2-(bromomethyl)-2-methylbutanoate.[2]

  • Constituents: If a mixture, list the solvent (e.g., "Dichloromethane 90%, Methyl 2-(bromomethyl)-... 10%").[1]

  • Hazard Checkboxes: [x] Flammable, [x] Toxic, [x] Irritant/Lachrymator.[1]

Emergency Contingency: Spill Management

If a spill occurs outside the hood, evacuate the immediate area due to lachrymatory effects.[1]

The Neutralization Myth: Do not attempt to "neutralize" a large spill with strong base immediately. The heat generated can vaporize the lachrymator, spreading the hazard.[1]

Correct Spill Protocol:

  • PPE: Double nitrile gloves, goggles, lab coat, and respiratory protection (organic vapor cartridge) if outside a hood.[1]

  • Absorb: Cover liquid with vermiculite, dry sand, or commercial "Solvent Absorbent" pads.[1]

  • Collect: Scoop absorbed material into a wide-mouth HDPE jar.

  • Decontaminate Surface: Wash the surface with a dilute solution of 5% aqueous sodium bicarbonate and a surfactant (soap) to hydrolyze trace residues gently.

  • Disposal: Label the debris jar as "Solid Hazardous Waste (Halogenated Debris)."

Decision Workflow (Visualization)

The following diagram outlines the logical flow for determining the correct disposal path, ensuring compliance and safety.

DisposalWorkflowStartWaste Source Identified:Methyl 2-(bromomethyl)-2-methylbutanoateStateCheckPhysical State?Start->StateCheckLiquidPurePure Liquid(Stock Bottle)StateCheck->LiquidPureLiquidMixReaction Mixture(Solvent Waste)StateCheck->LiquidMixSpillSpill / DebrisStateCheck->SpillLabPackLab Pack Protocol:Keep in Orig. BottleBag in ZiplockLiquidPure->LabPackHalogenCheckIs Solvent Halogenated?LiquidMix->HalogenCheckAbsorbAbsorb on Vermiculite(Do NOT Neutralize Rapidly)Spill->AbsorbIncinerateFinal Disposition:High-Temp Incineration(Acid Scrubbing Required)LabPack->IncinerateHaloStreamCombine inHALOGENATED CarboyHalogenCheck->HaloStreamYes (DCM, Chloroform)SegregateSEGREGATE:Do NOT mix withNon-Halogenated FuelsHalogenCheck->SegregateNo (Acetone, EtOAC)HaloStream->IncinerateSegregate->HaloStreamAdd as separateHalogenated WasteDeconSurface Decon:5% NaHCO3 WashAbsorb->DeconDecon->Incinerate

Caption: Operational decision tree for segregating and packaging methyl 2-(bromomethyl)-2-methylbutanoate waste streams.

Compatibility Matrix

Use this table to verify storage and waste grouping.

Chemical ClassCompatibilityRisk Explanation
Water / Moisture Incompatible Hydrolysis generates HBr (acid) and Methanol.[2]
Strong Bases (NaOH, KOH)Incompatible Rapid hydrolysis (saponification); exothermic; pressure hazard.[1]
Amines Incompatible Nucleophilic attack; alkylation reaction generates heat.
Oxidizers (HNO3, HClO4)Dangerously Incompatible Potential for violent reaction or formation of shock-sensitive compounds.[1]
Halogenated Solvents Compatible Ideal for bulking (DCM, Chloroform).[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Methyl 2-bromo-2-methylbutanoate (Isomer Class). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. "Chapter 8: Management of Waste." National Academies Press (2011). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

A Senior Application Scientist's Guide to Handling Methyl 2-(bromomethyl)-2-methylbutanoate

Author: BenchChem Technical Support Team. Date: February 2026

As a reactive α-bromo ester, methyl 2-(bromomethyl)-2-methylbutanoate is a potent alkylating agent. Its value in synthetic chemistry is matched by its potential hazards. This guide provides a procedural framework for its safe handling, grounded in the causality of its chemical properties. Adherence to these protocols is not merely about compliance; it is about creating a self-validating system of safety that protects researchers from dermal, ocular, and respiratory exposure.

Hazard Assessment: Understanding the Adversary

Methyl 2-(bromomethyl)-2-methylbutanoate's primary threat lies in its electrophilic nature. The bromine atom at the alpha position to the carbonyl group makes the adjacent carbon highly susceptible to nucleophilic attack, a mechanism it can readily perform on biological macromolecules like DNA and proteins. This reactivity classifies it as a hazardous substance requiring meticulous handling.

Based on data from structurally similar compounds, such as methyl 2-bromo-2-methylbutanoate, the anticipated GHS classification for this reagent is severe.[1] It is expected to be a flammable liquid that causes serious skin and eye irritation, and may also lead to respiratory irritation if inhaled.[1] Some α-bromo esters are classified as corrosive and can cause severe chemical burns.[2][3]

Hazard Class Category Anticipated Effect Source
Flammable Liquids2 or 3Highly flammable liquid and vapor.[1][4]
Skin Corrosion/Irritation1B or 2Causes severe skin burns and irritation.[1][2][3]
Serious Eye Damage/Irritation1 or 2ACauses serious eye damage or irritation.[1][2][3]
Specific Target Organ Toxicity (Single Exposure)3May cause respiratory tract irritation.[1][5]

The primary routes of exposure are inhalation of vapors, direct skin contact, and eye contact from splashes. The toxicological properties have not been fully investigated, which necessitates treating the compound with the highest degree of caution.[5]

The Core Protocol: Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. Its selection and use must be deliberate and informed by the specific risks posed by this reagent. All handling of methyl 2-(bromomethyl)-2-methylbutanoate must occur within a certified chemical fume hood.

Activity-Based PPE Requirements
Activity Hand Protection Body Protection Respiratory Protection Eye/Face Protection
Preparation & Handling Double pair, chemotherapy-tested nitrile gloves.Disposable, impermeable, long-sleeved gown with tight cuffs.Work exclusively within a certified chemical fume hood.Chemical splash goggles and a full-face shield.
Waste Disposal Double pair, chemotherapy-tested nitrile gloves.Disposable, impermeable, long-sleeved gown with tight cuffs.Fume hood. Respirator may be needed if aerosolization is possible.Chemical splash goggles and a full-face shield.
Spill Cleanup Heavy-duty, chemical-resistant gloves over nitrile base layer.Disposable, impermeable gown or chemical-resistant suit.NIOSH-certified respirator (N95 or higher).Chemical splash goggles and a full-face shield.

Causality Behind PPE Choices:

  • Hand Protection: A double-gloving strategy is mandatory.[6] The outer glove bears the primary contamination and can be removed and disposed of immediately after a specific task. The inner glove provides continuous protection. Nitrile gloves tested against chemotherapy drugs (per ASTM D6978 standard) are specified because these standards provide assurance against highly potent small molecules.[7]

  • Body Protection: An impermeable, disposable gown is critical to prevent skin contact from splashes.[6][8] Standard cotton lab coats are insufficient as they can absorb the chemical, holding it against the skin. Flame-retardant properties are an added precaution due to the compound's flammability.

  • Eye and Face Protection: Chemical splash goggles are essential to form a complete seal around the eyes. A full-face shield is required in addition to goggles to protect the rest of the face from splashes during transfers or in the event of an unexpected reaction.[8]

  • Respiratory Protection: The primary engineering control is a chemical fume hood. This is non-negotiable. A NIOSH-certified respirator should be on standby for emergency situations like a significant spill outside of the hood.[9]

Operational and Disposal Plans

A safe protocol is a complete workflow, from preparation to disposal.

Safe Handling Workflow

The following diagram outlines the critical steps for handling methyl 2-(bromomethyl)-2-methylbutanoate.

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Decontamination & Disposal Phase cluster_doffing Doffing Phase (Outside Hood) A 1. Verify Fume Hood Certification & Airflow B 2. Don Inner Gloves, Gown, Goggles, Face Shield A->B C 3. Don Outer Gloves (over gown cuffs) B->C D 4. Carefully Dispense Reagent C->D Enter Hood E 5. Perform Reaction/Work D->E F 6. Close Primary Container E->F G 7. Decontaminate Glassware & Surfaces in Hood F->G H 8. Dispose of Outer Gloves in Halogenated Waste G->H I 9. Prepare Waste for Collection H->I J 10. Remove Face Shield & Goggles I->J Exit Hood K 11. Remove Gown J->K L 12. Remove Inner Gloves K->L M 13. Wash Hands Thoroughly L->M

Caption: Safe Handling Workflow for Methyl 2-(bromomethyl)-2-methylbutanoate.

Disposal Plan
  • Chemical Waste: All solutions and materials containing methyl 2-(bromomethyl)-2-methylbutanoate must be disposed of in a clearly labeled, sealed container for Halogenated Organic Waste . Do not mix with other waste streams. Under no circumstances should this chemical be disposed of down the drain.[2]

  • Contaminated Materials: All disposable PPE (gloves, gowns), pipette tips, and cleaning materials (e.g., absorbent pads) are considered hazardous waste. They must be collected in a designated, sealed waste bag or container within the fume hood and disposed of according to your institution's hazardous waste procedures.

  • Doffing PPE: Remove PPE in an order that minimizes cross-contamination. A common procedure is to remove outer gloves, face shield, gown, and finally inner gloves, washing hands thoroughly at the end.[7]

Emergency Procedures

In case of exposure, immediate action is critical.

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If symptoms develop, seek immediate medical attention.[5]

  • Spill: For a small spill inside a chemical fume hood, use an inert absorbent material (e.g., sand, vermiculite) to contain it. Collect the material using non-sparking tools and place it in a sealed container for hazardous waste disposal. For any large spill or any spill outside of a fume hood, evacuate the area, notify personnel, and contact your institution's emergency response team.[5]

This guide provides a foundation for the safe handling of methyl 2-(bromomethyl)-2-methylbutanoate. It is incumbent upon every researcher to supplement this information with institution-specific safety protocols and to perform a thorough risk assessment before beginning any new procedure.

References

  • PubChem. Methyl 2-bromo-2-methylbutanoate. National Center for Biotechnology Information. [Link]

  • Sigma-Aldrich. Safety Data Sheet: Methyl 2-bromo-2-methylpropionate. Merck KGaA. [Link]

  • Thermo Fisher Scientific. Safety Data Sheet: Methyl 2-methylbutyrate. Thermo Fisher Scientific. [Link]

  • U.S. Environmental Protection Agency. Methyl 2-bromo-2-methylbutanoate - Hazard Data. CompTox Chemicals Dashboard. [Link]

  • Le, G. et al. (2025). Health Effects of Ergonomics and Personal Protective Equipment on Chemotherapy Professionals. PMC. [Link]

  • Airgas. Safety Data Sheet: Methyl Bromide. Airgas. [Link]

  • Thermo Fisher Scientific. Safety Data Sheet: Methyl 3-(bromomethyl)benzoate. Thermo Fisher Scientific. [Link]

  • GERPAC. Personal protective equipment for preparing toxic drugs. GERPAC. [Link]

  • Halyard Health. Guide to the USP <800> Guidelines for PPE Use When Administering Chemotherapy Drugs. Halyard Health. [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.